4-Methoxytoluene-2,5-diamine HCl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-methoxy-5-methylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H |
InChI Key |
KOQODDSZVKXQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Methoxytoluene-2,5-diamine HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methoxytoluene-2,5-diamine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who may be working with or exploring the applications of this compound.
Core Physical and Chemical Properties
4-Methoxytoluene-2,5-diamine HCl, with the CAS number 56496-88-9, is an aromatic amine derivative. It is primarily recognized for its application in the cosmetics industry, particularly in hair dye formulations.[1] Below is a summary of its key physical and chemical identifiers.
| Property | Value | Source |
| CAS Number | 56496-88-9 | [2] |
| Molecular Formula | C₈H₁₂N₂O · HCl | [3] |
| Molecular Weight | 188.657 g/mol | |
| Appearance | Powder | [2] |
| Purity | ≥ 99% | [2] |
| Water Content | ≤ 1.0% | |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Data not readily available |
Experimental Protocols
Due to the lack of specific published experimental data for some of the physical properties of this compound, this section provides detailed, standard methodologies for determining the melting point and solubility of a solid aromatic amine hydrochloride. These protocols can be adapted by researchers for this specific compound.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
This compound sample
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry this compound powder on a clean, dry watch glass.
-
If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
-
-
Measurement:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to determine an approximate melting range.
-
Observe the sample through the magnifying lens. Note the temperature at which the sample first begins to melt (the appearance of the first liquid droplet) and the temperature at which the sample is completely liquid. This provides a rough estimate of the melting point.
-
Allow the apparatus to cool.
-
Prepare a new capillary tube with the sample.
-
Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Carefully observe and record the temperature at which melting begins and the temperature at which the last solid crystal disappears. This is the melting point range.
-
For accuracy, repeat the measurement with a fresh sample at a slow heating rate.
-
Determination of Solubility
This protocol outlines a qualitative and semi-quantitative method for determining the solubility of this compound in various solvents.
Apparatus and Materials:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes or cylinders
-
Analytical balance
-
Spatula
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene) at a controlled temperature.
Procedure:
-
Qualitative Assessment:
-
Label a series of test tubes, one for each solvent to be tested.
-
Add approximately 1 mL of each solvent to the corresponding test tube.
-
To each test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for the presence of undissolved solid.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on visual observation.
-
-
Semi-Quantitative Assessment (for soluble or sparingly soluble compounds):
-
To a test tube containing a known volume of a specific solvent (e.g., 1 mL), add a small, accurately weighed amount of this compound.
-
Agitate until the solid is completely dissolved.
-
Continue to add small, accurately weighed portions of the solute, ensuring complete dissolution after each addition.
-
The point at which a portion of the added solid no longer dissolves, even after prolonged agitation, indicates that the solution is saturated.
-
Calculate the approximate solubility in terms of mg/mL or g/L based on the total mass of solute dissolved in the known volume of solvent.
-
Repeat this procedure for each solvent of interest. For more precise quantitative data, analytical techniques such as UV-Vis spectroscopy or HPLC can be employed to determine the concentration of the saturated solution.
-
Application in Oxidative Hair Dyes: A Reaction Pathway
4-Methoxytoluene-2,5-diamine and its salts are used as "primary intermediates" or "precursors" in permanent hair dye formulations. The coloring process is an oxidative one, occurring within the hair shaft. The general mechanism involves the oxidation of the primary intermediate, followed by a coupling reaction with other aromatic compounds known as "couplers" to form large, colored polymer molecules that are trapped within the hair.
Below is a simplified logical workflow of this process.
Caption: Oxidative Hair Dyeing Workflow
This diagram illustrates the key stages of permanent hair coloring using an oxidative dye system. An alkaline agent swells the hair cuticle, allowing the precursor (like 4-Methoxytoluene-2,5-diamine) and coupler molecules to penetrate. Inside the hair shaft, an oxidizing agent activates the precursor to form a reactive intermediate. This intermediate then reacts with the coupler to form large, colored polymers, resulting in a permanent hair color.
References
4-Methoxytoluene-2,5-diamine HCl chemical structure and CAS number 56496-88-9
CAS Number: 56496-88-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxytoluene-2,5-diamine hydrochloride (HCl), a chemical compound of interest in various industrial and research applications. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on presenting quantitative data and experimental context for a scientific audience.
Chemical Structure and Identification
4-Methoxytoluene-2,5-diamine HCl is an aromatic amine with the IUPAC name 2-methoxy-5-methylbenzene-1,4-diamine hydrochloride. Its structure consists of a toluene ring substituted with two amino groups at positions 2 and 5, and a methoxy group at position 4. The hydrochloride salt enhances its stability and solubility in aqueous solutions.
Chemical Structure:
Physicochemical and Spectral Data
A compilation of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃ClN₂O | [1] |
| Molecular Weight | 188.66 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity | ≥99% (typical) | [2] |
| Storage | Keep in a cool & dry place | [2] |
Spectral Data Summary:
While full spectra are often proprietary, the following table summarizes available spectral data, which is critical for quality control and structural confirmation.
| Spectral Data Type | Key Features and Observations | Reference |
| ¹H NMR (D₂O) | A unique two-singlet pattern in the aromatic region is a key identifying feature. Chemical shifts (δ, ppm): 6.78 (s, 1H), 6.45 (s, 1H), 5.11 (br s, 2H, NH₂), 5.05 (br s, 2H, NH₂), 3.74 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃). | [1] |
| ¹³C NMR (DMSO-d₆) | Predicted chemical shifts (δ, ppm): 158.6 (C-OCH₃), 142.3, 130.0, 116.1 (C-NH₂), 115.2 (C-NH₂), 55.8 (OCH₃), 20.4 (CH₃). The downfield shift around 158 ppm is characteristic of the carbon attached to the methoxy group. | [1] |
| Mass Spectrometry | A characteristic mass fragment ion at m/z 135 can serve as a marker in LC-MS/MS analysis. | [1] |
| FTIR, Raman | Spectra are available from chemical suppliers for confirmation of functional groups. |
Synthesis
A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in the reviewed literature, likely due to its commercial and proprietary nature. However, the general synthetic approach involves a multi-step process starting from 4-methoxytoluene.[1]
General Synthetic Pathway:
The synthesis of this compound typically proceeds through the following conceptual steps:
-
Nitration: Introduction of nitro groups onto the 4-methoxytoluene ring.
-
Reduction: Conversion of the nitro groups to amino groups.
-
Purification and Salt Formation: Isolation of the diamine and conversion to its hydrochloride salt to improve stability.
A related synthesis for 2,5-diaminotoluene sulfate involves the diazotization of o-toluidine followed by a coupling reaction and subsequent reduction.[3] This suggests that a similar diazotization and reduction strategy could be employed for the synthesis of 4-Methoxytoluene-2,5-diamine.
Applications in Hair Dyes
The primary commercial application of this compound is as a precursor in oxidative hair dye formulations.[1] In this context, it acts as a "primary intermediate" or "developer."
Mechanism of Action in Hair Dyes:
Permanent hair coloring is an oxidative process that occurs within the hair shaft.[4] The process can be summarized as follows:
-
Alkalizing Agent: An alkaline substance, such as ammonia, is used to open the cuticle of the hair shaft, allowing the dye precursors to penetrate.
-
Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the primary intermediate (in this case, 4-Methoxytoluene-2,5-diamine).
-
Coupling Reaction: The oxidized intermediate reacts with a "coupler" molecule to form a larger, colored dye molecule. The final color depends on the specific combination of the primary intermediate and the coupler.[5]
-
Trapping: The newly formed large dye molecules are trapped within the hair cortex, resulting in a permanent color change.[4]
Biological Activity and Toxicological Profile
4-Methoxytoluene-2,5-diamine and its salts have been the subject of toxicological evaluation due to their use in consumer products.
Summary of Toxicological Data:
| Endpoint | Observation | Reference |
| Skin Sensitization | Toluene-2,5-diamine, a closely related compound, is known to be a potent skin sensitizer.[6] This suggests that this compound may also have sensitizing properties. | |
| Mutagenicity | Studies on oxidative hair dye components, including toluene-2,5-diamine sulfate, have shown positive results in some in vitro mutagenicity assays, such as the Ames test.[7] | |
| Acute Toxicity | The oral LD₅₀ of Toluene-2,5-diamine sulfate in rats has been reported as 98 mg/kg.[8] | |
| Irritation | The compound is known to cause skin irritation upon contact.[1] |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Oxidative Hair Dyeing Workflow
Caption: Simplified workflow of the oxidative hair dyeing process.
References
- 1. Buy this compound [smolecule.com]
- 2. Factory price Cosmetic this compound 56496-88-9 Manufacturer, CasNo.56496-88-9 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]
- 3. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
Spectroscopic Profile of 4-Methoxytoluene-2,5-diamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxytoluene-2,5-diamine hydrochloride (CAS No: 63155-00-0), a compound of interest in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and use in further studies.
Chemical Structure and Properties
-
Compound Name: 4-Methoxytoluene-2,5-diamine hydrochloride
-
Molecular Formula: C₈H₁₃ClN₂O
-
Molecular Weight: 188.66 g/mol
-
Structure:
A toluene ring with a methyl group at position 1, a methoxy group at position 4, and two amino groups at positions 2 and 5, as a hydrochloride salt.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides detailed information about the molecular structure of 4-Methoxytoluene-2,5-diamine hydrochloride. The following tables summarize the experimentally verified ¹H NMR data and a combination of experimental and predicted ¹³C NMR data.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.03 | s | Aromatic H |
| 6.89 | s | Aromatic H |
| 3.81 | s | -OCH₃ |
| 2.18 | s | Ar-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Data Origin |
| 147.1 | C-O | Predicted |
| 136.9 | C-NH₂ | Predicted |
| 121.7 | C-NH₂ | Predicted |
| 118.9 | Aromatic C-H | Predicted |
| 115.3 | Aromatic C-H | Predicted |
| 113.2 | Aromatic C-CH₃ | Predicted |
| 55.8 | -OCH₃ | Experimental Analogue |
| 15.9 | Ar-CH₃ | Experimental Analogue |
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for 4-Methoxytoluene-2,5-diamine hydrochloride is not publicly available, the expected characteristic absorption peaks can be predicted based on its functional groups. The data is presented for a sample prepared as a KBr pellet.
Table 3: Predicted IR Absorption Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Stretching (Amine salt) |
| 3200-3000 | C-H | Stretching (Aromatic) |
| 2960-2850 | C-H | Stretching (Aliphatic -CH₃, -OCH₃) |
| ~1600 | C=C | Stretching (Aromatic ring) |
| 1620-1580 | N-H | Bending (Amine) |
| 1260-1200 | C-O-C | Asymmetric Stretching (Aryl ether) |
| 1050-1010 | C-O-C | Symmetric Stretching (Aryl ether) |
| 880-800 | C-H | Bending (Aromatic, out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z (Proposed) | Ion | Description |
| 153.11 | [M+H]⁺ | Protonated molecular ion (free base) |
| 138.09 | [M+H - CH₃]⁺ | Loss of a methyl radical from the protonated molecular ion |
| 122.09 | [M+H - OCH₃]⁺ | Loss of a methoxy radical from the protonated molecular ion |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) for ¹H NMR or Dimethyl Sulfoxide-d₆ (DMSO-d₆) for ¹³C NMR, at a concentration of approximately 5-10 mg/mL.
-
Instrumentation: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer is utilized.
-
Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. For ¹H NMR in D₂O, the residual water peak is suppressed. For ¹³C NMR, proton decoupling is employed to obtain singlets for each unique carbon atom.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation: The sample is dissolved in a suitable solvent mixture, typically a combination of a volatile organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to promote protonation. The concentration is typically in the low µg/mL to ng/mL range.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and desolvated to form gas-phase ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions at different m/z values, allowing for the determination of the molecular weight and fragmentation patterns.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-Methoxytoluene-2,5-diamine hydrochloride.
Caption: Workflow for the spectroscopic analysis of this compound.
Technical Guide: Synthesis of 4-Methoxytoluene-2,5-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Methoxytoluene-2,5-diamine HCl. The synthesis is presented as a multi-step process, commencing with the nitration of 4-methoxytoluene, followed by the reduction of the resulting dinitro intermediate, and culminating in the formation of the hydrochloride salt. This guide is intended for an audience with a background in organic chemistry.
Synthetic Pathway Overview
The synthesis of this compound can be strategically approached through a two-step reaction sequence starting from 4-methoxytoluene. The core of this synthesis involves the introduction of two nitro groups onto the aromatic ring, followed by their subsequent reduction to amino groups. The final step is the conversion of the resulting diamine to its more stable hydrochloride salt.
The proposed synthetic pathway is as follows:
-
Step 1: Dinitration of 4-Methoxytoluene. The initial step involves the electrophilic aromatic substitution of 4-methoxytoluene to introduce two nitro groups at the 2 and 5 positions, yielding 2,5-Dinitro-4-methoxytoluene.
-
Step 2: Reduction of 2,5-Dinitro-4-methoxytoluene. The dinitro compound is then reduced to the corresponding diamine, 4-Methoxytoluene-2,5-diamine, using a suitable reducing agent.
-
Step 3: Formation of the Hydrochloride Salt. Finally, the synthesized diamine is treated with hydrochloric acid to produce the stable this compound salt.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methods for similar transformations of aromatic compounds.
Step 1: Synthesis of 2,5-Dinitro-4-methoxytoluene
The dinitration of 4-methoxytoluene is achieved using a mixture of nitric acid and sulfuric acid. The methoxy and methyl groups on the starting material are ortho- and para-directing, facilitating the introduction of nitro groups at the desired positions.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-methoxytoluene (1 equivalent).
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (2.5 equivalents) and concentrated sulfuric acid (2.5 equivalents) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 2,5-Dinitro-4-methoxytoluene is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-Dinitro-4-methoxytoluene.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | 4-Methoxytoluene |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 0-5 °C |
| Product | 2,5-Dinitro-4-methoxytoluene |
| Yield | 75-85% |
| Purity (after recrystallization) | >98% |
Step 2: Synthesis of 4-Methoxytoluene-2,5-diamine
The reduction of the dinitro compound to the corresponding diamine can be effectively carried out using tin metal in the presence of concentrated hydrochloric acid. This is a classic and reliable method for the reduction of aromatic nitro compounds.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, place the synthesized 2,5-Dinitro-4-methoxytoluene (1 equivalent) and granulated tin (4-5 equivalents).
-
Add concentrated hydrochloric acid portion-wise through the condenser. An exothermic reaction will commence.
-
After the initial vigorous reaction subsides, heat the mixture to reflux on a water bath for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a concentrated sodium hydroxide solution to the cooled mixture until it is strongly alkaline (pH > 10) to precipitate tin salts as tin hydroxide.
-
Extract the free diamine from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-Methoxytoluene-2,5-diamine.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | 2,5-Dinitro-4-methoxytoluene |
| Reagents | Granulated Tin, Conc. HCl, Conc. NaOH |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux |
| Product | 4-Methoxytoluene-2,5-diamine |
| Yield | 80-90% |
| Purity (crude) | >95% |
Step 3: Synthesis of this compound
The final step involves the conversion of the free diamine into its more stable hydrochloride salt. This is achieved by treating a solution of the diamine with hydrochloric acid.
Experimental Protocol:
-
Dissolve the crude 4-Methoxytoluene-2,5-diamine in a minimal amount of ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated solution of hydrochloric acid in ethanol or pass dry HCl gas through the solution with stirring until the precipitation of the hydrochloride salt is complete.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol or diethyl ether to remove any impurities.
-
Dry the final product, this compound, in a vacuum oven at a low temperature.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | 4-Methoxytoluene-2,5-diamine |
| Reagents | Concentrated HCl or HCl gas, Ethanol/Isopropanol |
| Reaction Time | 30-60 minutes |
| Reaction Temperature | 0-5 °C |
| Product | This compound |
| Yield | >95% |
| Purity | >99% |
Logical Relationship of Synthesis Steps
The sequence of the synthetic steps is critical for the successful synthesis of the target molecule. The logical flow is dictated by the principles of organic functional group transformations.
This guide outlines a robust and reproducible synthetic route to this compound. Researchers are advised to adhere to standard laboratory safety practices when handling the corrosive and potentially hazardous reagents involved in this synthesis. The provided protocols and data serve as a foundational resource for the preparation of this compound for further research and development applications.
An In-depth Technical Guide to the Purity Analysis of 4-Methoxytoluene-2,5-diamine HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis of 4-Methoxytoluene-2,5-diamine HCl, a key intermediate in various chemical syntheses. This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for purity assessment, discusses potential impurities, and presents a framework for data interpretation and reporting.
Introduction
4-Methoxytoluene-2,5-diamine hydrochloride (HCl) is an aromatic amine of significant interest in the chemical and pharmaceutical industries. Its purity is critical for the safety, efficacy, and quality of downstream products. This guide details a robust analytical methodology for the determination of its purity and the identification and quantification of potential process-related impurities.
Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A precise and accurate RP-HPLC method has been developed and validated for the purity analysis of this compound. This method is capable of separating the active pharmaceutical ingredient (API) from its potential impurities.
Chromatographic Conditions
A summary of the HPLC parameters is provided in the table below.
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Standard and Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to achieve a final concentration of 1.0 mg/mL.
Impurity Profiling
The potential impurities in this compound are primarily process-related, arising from the synthetic route. A plausible synthesis pathway involves the dinitration of 4-methoxytoluene followed by the reduction of the dinitro intermediate.
Potential Impurities
The following table summarizes the potential impurities, their likely origin, and their expected retention time relative to the main peak.
| Impurity Name | Structure | Likely Origin |
| 4-Methoxytoluene | ![]() | Starting Material |
| 2,3-Dinitro-4-methoxytoluene | ![]() | Isomeric Impurity from Nitration |
| 2-Amino-4-methoxy-5-nitrotoluene | ![]() | Incomplete Reduction |
| 5-Amino-4-methoxy-2-nitrotoluene | ![]() | Incomplete Reduction |
Data Presentation and Interpretation
Quantitative data from the purity analysis should be systematically tabulated for clarity and ease of comparison.
Purity Calculation
The purity of this compound is determined by the area normalization method from the HPLC chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Impurity Quantification
The concentration of each impurity can be calculated using the following formula, assuming the response factor of the impurity is similar to that of the main compound.
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor (Main Peak) | ≤ 2.0 |
| Theoretical Plates (Main Peak) | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Experimental Protocols and Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the key stages of validating the HPLC method for purity analysis.
Caption: Workflow for HPLC Method Validation.
Plausible Synthetic Pathway and Potential Impurity Formation
The diagram below outlines a likely synthetic route for this compound and indicates the points at which key impurities may be introduced.
Caption: Synthetic Pathway and Impurity Formation.
Conclusion
The purity of this compound is paramount for its intended applications. The RP-HPLC method detailed in this guide provides a reliable and robust approach for its analysis. By understanding the potential impurities and employing a systematic approach to data analysis, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate.
4-Methoxytoluene-2,5-diamine HCl: A Technical Guide to Safety and Handling
This technical guide provides an in-depth overview of the safety and handling precautions for 4-Methoxytoluene-2,5-diamine HCl, a chemical primarily used in the cosmetics industry for hair dye formulations.[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include potential for skin sensitization, eye irritation, and harm if swallowed. Toluene-2,5-diamine is classified as a potent skin sensitizer.[2]
Anticipated GHS Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Serious Eye Irritation | Category 2 |
| Skin Sensitization | Category 1 |
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[3]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[3]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Quantitative Toxicity Data (for related compounds)
| Compound | Test | Route | Species | Value | Reference |
| Toluene-2,5-diamine Sulfate | LD50 | Oral | Rat | 98 mg/kg | [6] |
| Toluene-2,5-diamine | LD50 | Oral | Rat | 102 mg/kg | [6] |
| Toluene-2,5-diamine | LD50 | Subcutaneous | Rat | 50 mg/kg | [6] |
| Toluene-2,5-diamine | LD50 | Subcutaneous | Rabbit | 100 mg/kg | [6] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are necessary to prevent skin contact.
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4]
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures are recommended:
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5]
Fire Fighting and Accidental Release Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. A water spray can also be used.
-
Accidental Release: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal. Avoid generating dust.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
Experimental Protocol: Skin Sensitization (Local Lymph Node Assay - LLNA)
This protocol is a general guideline and should be adapted based on specific laboratory capabilities and regulatory requirements.
Objective: To assess the skin sensitization potential of this compound.
Materials:
-
This compound
-
Vehicle (e.g., acetone:olive oil 4:1)
-
Positive control (e.g., α-Hexylcinnamaldehyde)
-
Mice (CBA/J strain)
-
Micropipettes
-
Test tubes
-
Scintillation vials
-
Radioactive thymidine ([³H]-methyl thymidine)
-
Gamma counter
Methodology:
-
Dose Formulation: Prepare at least three concentrations of the test substance in the chosen vehicle.
-
Animal Dosing:
-
On day 0, record the body weight of each mouse.
-
Apply 25 µL of the test substance, vehicle control, or positive control to the dorsal surface of each ear of the mice daily for three consecutive days (Days 0, 1, and 2).
-
-
Lymph Node Proliferation Assay:
-
On day 5, inject all mice with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of [³H]-methyl thymidine via the tail vein.
-
Five hours after the injection, humanely euthanize the mice.
-
Excise the auricular lymph nodes from both ears of each mouse and pool them in PBS.
-
Prepare a single-cell suspension of the lymph node cells.
-
Precipitate the DNA and measure the incorporation of [³H]-methyl thymidine using a beta-scintillation counter.
-
-
Data Analysis:
-
Calculate the stimulation index (SI) for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group.
-
An SI of 3 or greater is considered a positive result for skin sensitization.
-
Diagrams
References
A Technical Guide to the Research Applications of Substituted o-Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
Substituted o-phenylenediamines (OPDs) are versatile aromatic diamines that serve as crucial precursors in the synthesis of a wide array of heterocyclic compounds. Their unique chemical properties have positioned them as privileged scaffolds in medicinal chemistry, materials science, and analytical chemistry. This technical guide provides an in-depth overview of the core research applications of substituted OPDs, with a focus on their use as anticancer agents, corrosion inhibitors, and fluorescent sensors. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development in these fields.
Medicinal Chemistry: Anticancer Applications
Substituted o-phenylenediamines are fundamental building blocks for the synthesis of various biologically active molecules, most notably benzimidazoles and their derivatives. These compounds have garnered significant attention for their potential as anticancer agents, exhibiting a range of inhibitory activities against various cancer cell lines.
Quantitative Data: Anticancer Activity
The cytotoxic effects of substituted o-phenylenediamine derivatives are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC₅₀ values of selected substituted o-phenylenediamine derivatives against various cancer cell lines.
| Compound | Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Salicylaldehyde-o-phenylenediamine Schiff base (1c) | - | K562 (Leukemia) | Not specified, but showed strong inhibition | [1] |
| Salicylaldehyde-o-phenylenediamine Schiff base (1c) | - | HEL (Leukemia) | Not specified, but showed strong inhibition | [1] |
| Benzo[a]phenazine derivative 5d-2 | Alkylamino side chains | HeLa, A549, MCF-7, HL-60 | 1.04-2.27 | [2] |
| Benzo[a]phenazine derivatives | Alkylamino side chains | HeLa, A549, MCF-7, HL-60 | 1-10 | [2] |
Experimental Protocol: MTT Assay for Anticancer Activity Assessment
The following is a detailed protocol for determining the cytotoxic activity of substituted o-phenylenediamine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]
Materials:
-
Substituted o-phenylenediamine derivative (test compound)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution with culture medium to obtain a series of desired concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value.
Signaling Pathway: Induction of Apoptosis
Substituted o-phenylenediamines and their derivatives can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. While the exact mechanisms can vary depending on the specific compound and cell type, a common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. One study on the related compound p-phenylenediamine demonstrated the induction of apoptosis through a pathway involving the activation of reactive oxygen species (ROS) and the JNK signaling pathway.[7][8][9][10]
Materials Science: Corrosion Inhibition
Substituted o-phenylenediamines and their derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in different corrosive environments.[11][12] Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
Quantitative Data: Corrosion Inhibition Efficiency
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is typically determined by weight loss measurements or electrochemical techniques. The following table presents the inhibition efficiencies of some o-phenylenediamine derivatives for mild steel in acidic media.
| Inhibitor | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| Poly(o-phenylenediamine) | 1 M HCl | 100 ppm | 86.1 (at 25°C) | [13] |
| Benzimidazole derivative | 1 M HCl | 10⁻⁴ M | 90.4 - 95.7 | [14] |
| 2-(4-nitrophenyl)-1H-benzimidazole (in Vaseline coating) | 3.5% NaCl solution | 30% concentration in coating | Optimal protection | [11] |
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Assessment
The weight loss method is a straightforward and widely used technique to evaluate the performance of corrosion inhibitors.[15][16][17]
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
Substituted o-phenylenediamine derivative (inhibitor)
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, degrease them with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of the inhibitor.
-
Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24 hours).
-
Final Weighing: After the exposure period, remove the coupons, clean them by removing the corrosion products (e.g., using a specific cleaning solution), wash with distilled water and acetone, dry, and reweigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the corrosion rate (CR) using the formula: CR = (k × ΔW) / (A × t × ρ), where k is a constant, A is the surface area of the coupon, t is the immersion time, and ρ is the density of the metal.
-
Calculate the inhibition efficiency (IE) using the formula: IE (%) = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.
-
Experimental Workflow: Corrosion Inhibition Testing
The following diagram illustrates the typical workflow for evaluating the corrosion inhibition properties of substituted o-phenylenediamine derivatives.
Analytical Chemistry: Fluorescent Sensors
The oxidation of o-phenylenediamine and its derivatives leads to the formation of highly fluorescent products, such as 2,3-diaminophenazine (DAP).[18][19][20][21][22][23] This property has been harnessed to develop sensitive and selective fluorescent sensors for the detection of a variety of analytes, including metal ions and biomolecules.
Quantitative Data: Fluorescent Sensor Performance
The performance of a fluorescent sensor is characterized by its limit of detection (LOD), linear range, and fluorescence properties (excitation and emission wavelengths). The table below summarizes the performance of some o-phenylenediamine-based fluorescent sensors.
| Analyte | Sensor System | Detection Limit (LOD) | Excitation (nm) | Emission (nm) | Reference |
| Cu²⁺ | OPD/N-CDs | 23 nM | 360 | 412 / 553 (ratiometric) | [18] |
| Ag⁺ | OPD/GQDs | 250 nM | 360 | 445 / 557 (ratiometric) | [18] |
| Ce⁴⁺ | OPD/GQDs | 1 µM | 360 | 444 / 562 (ratiometric) | [20] |
| Cholesterol | OPD/N,Co-CDs | 3.6 nM | Not specified | Not specified | [21] |
| Uric Acid | OPD/N,Co-CDs | 3.4 nM | Not specified | Not specified | [21] |
| Nitric Oxide (NO) | OPD-fluorophore conjugates | Varies (e.g., nM range) | Varies | Varies | [24] |
Experimental Protocol: Fabrication and Testing of an OPD-Based Fluorescent Sensor for Metal Ion Detection
This protocol outlines the general steps for developing and testing a fluorescent sensor for metal ions based on the oxidation of o-phenylenediamine.
Materials:
-
o-Phenylenediamine (OPD)
-
Metal salt solution (analyte)
-
Buffer solution (e.g., acetate buffer)
-
Fluorometer
Procedure:
-
Sensor Solution Preparation: Prepare a solution of OPD in the appropriate buffer. The concentration of OPD and the pH of the buffer should be optimized for the specific analyte.
-
Fluorescence Measurement:
-
Transfer the sensor solution to a cuvette.
-
Record the initial fluorescence spectrum of the OPD solution.
-
Add a known concentration of the metal ion solution to the cuvette.
-
Incubate the mixture for a specific time to allow for the oxidation reaction to occur.
-
Record the fluorescence spectrum of the mixture.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determine the linear range and the limit of detection (LOD) of the sensor.
-
-
Selectivity Test: Repeat the fluorescence measurement with other potentially interfering metal ions to assess the selectivity of the sensor.
Logical Relationship: Mechanism of OPD-Based Fluorescent Sensing
The underlying principle of many OPD-based fluorescent sensors is the analyte-induced oxidation of the non-fluorescent or weakly fluorescent OPD to a highly fluorescent product.
Conclusion
Substituted o-phenylenediamines are a class of compounds with significant and diverse research applications. Their utility as precursors to potent anticancer agents, their effectiveness as corrosion inhibitors, and their application in the development of sensitive fluorescent sensors highlight their importance in multiple scientific disciplines. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals, fostering further innovation and application of these versatile molecules. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly expand the already broad utility of substituted o-phenylenediamines in the years to come.
References
- 1. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Para-phenylenediamine-induces apoptosis via a pathway dependent on PTK-Ras-Raf-JNK activation but independent of the PI3K/Akt pathway in NRK-52E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iicbe.org [iicbe.org]
- 16. researchgate.net [researchgate.net]
- 17. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 18. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. o-Phenylenediamine: applications in fluorescent and colorimetric sensors_Chemicalbook [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 22. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
4-Methoxytoluene-2,5-diamine HCl: A Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxytoluene-2,5-diamine hydrochloride (HCl), a substituted aromatic diamine, serves as a versatile chemical intermediate with applications ranging from the cosmetics industry to potentially novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development. While its primary established use is in hair dye formulations, its structural motif is of interest to medicinal chemists. This document outlines key data, experimental considerations, and hypothetical pathways for its utilization in the synthesis of bioactive molecules, particularly kinase inhibitors.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 4-Methoxytoluene-2,5-diamine HCl and Related Compounds
| Property | This compound | 2,5-Diaminotoluene[2] | 4-Methoxytoluene[3] |
| Molecular Formula | C₈H₁₂ClN₂O | C₇H₁₀N₂ | C₈H₁₀O |
| Molecular Weight | 188.65 g/mol | 122.17 g/mol | 122.16 g/mol |
| Appearance | Powder[1] | Colorless crystalline solid | Colorless liquid |
| Melting Point | Not available | 64 °C | -32 °C |
| Boiling Point | Not available | 273 °C | 174 °C |
| Solubility | Not available | Soluble in water, ethanol, ether[4] | Slightly soluble in water |
| Purity | ≥99.0%[1] | Not applicable | Not applicable |
| Water Content | ≤1.0%[1] | Not applicable | Not applicable |
| Heavy Metals | ≤10 ppm[1] | Not applicable | Not applicable |
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published. However, based on general principles of aromatic chemistry and information regarding the synthesis of related compounds, a plausible synthetic route can be outlined. The synthesis generally involves the nitration of 4-methoxytoluene followed by reduction of the nitro groups.
General Experimental Protocol (Hypothesized)
Step 1: Dinitration of 4-Methoxytoluene
-
To a stirred solution of 4-methoxytoluene in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture over crushed ice and collect the precipitated dinitro product by filtration.
-
Wash the solid with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-dinitro-4-methoxytoluene.
Step 2: Reduction of 2,5-Dinitro-4-methoxytoluene
-
Suspend the 2,5-dinitro-4-methoxytoluene in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂/HCl, heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature or with gentle heating.
-
After completion of the reaction, if using SnCl₂/HCl, cool the mixture and neutralize with a strong base (e.g., NaOH) to precipitate the free diamine. Extract the product with an organic solvent.
-
If using catalytic hydrogenation, filter off the catalyst.
-
To obtain the hydrochloride salt, dissolve the free diamine in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether.
-
Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development: A Potential Intermediate for Kinase Inhibitors
While direct evidence of this compound as an intermediate in the synthesis of approved drugs is scarce, its structural features make it an attractive starting material for the synthesis of various heterocyclic scaffolds known to possess biological activity. The diamine functionality allows for the construction of bicyclic systems, which are prevalent in many classes of therapeutic agents.
One promising area of application is in the development of protein kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, and substituted anilines are common building blocks for these structures.
Hypothetical Signaling Pathway and Drug Target
A plausible application of this compound is in the synthesis of inhibitors targeting kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or Glycogen Synthase Kinase 3 (GSK-3). Fused pyridine derivatives, which can be synthesized from diamines, have been shown to inhibit these kinases[5].
References
- 1. Factory price Cosmetic this compound 56496-88-9 Manufacturer, CasNo.56496-88-9 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]
- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Quinoxaline Derivatives from 4-Methoxytoluene-2,5-diamine HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline derivatives, utilizing 4-Methoxytoluene-2,5-diamine HCl as a key starting material. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery. The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a classical and widely employed method for the synthesis of the quinoxaline core. This document outlines a general yet detailed protocol for this synthesis, specifically tailored for the use of this compound, leading to the formation of 6-methoxy-8-methyl-substituted quinoxaline derivatives. These derivatives are promising candidates for further biological evaluation.
Experimental Protocols
The following protocols describe the synthesis of 6-methoxy-8-methyl-2,3-disubstituted quinoxaline derivatives from this compound and various 1,2-dicarbonyl compounds.
General Synthesis of 6-methoxy-8-methyl-2,3-disubstituted-quinoxalines
This procedure details the condensation reaction between this compound and a generic 1,2-dicarbonyl compound.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal, 2,3-Butanedione)
-
Ethanol (or other suitable solvent like acetic acid, methanol)
-
Catalyst (optional, e.g., a few drops of acetic acid, p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Neutralization of the Diamine Salt: In a round-bottom flask, dissolve this compound (1.0 mmol) in a minimal amount of water. To this solution, add a saturated solution of sodium bicarbonate dropwise until the effervescence ceases and the solution becomes basic (pH ~8). The free diamine will precipitate. Extract the free diamine with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the free 4-Methoxytoluene-2,5-diamine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the free 4-Methoxytoluene-2,5-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (10-20 mL). For less reactive dicarbonyl compounds, a catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified. A common method is recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure quinoxaline derivative.
Example Synthesis: 6-methoxy-8-methyl-2,3-diphenylquinoxaline from Benzil
Procedure:
-
Follow the neutralization step described in the general protocol to obtain the free 4-Methoxytoluene-2,5-diamine.
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of the free diamine and 1.0 mmol of benzil in 20 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
Filter the crystalline product and wash with a small amount of cold ethanol.
-
Further purify the product by recrystallization from ethanol to obtain pure 6-methoxy-8-methyl-2,3-diphenylquinoxaline.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of various quinoxaline derivatives from this compound. The data is representative and may vary based on specific reaction conditions.
| 1,2-Dicarbonyl Compound | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Benzil | 6-methoxy-8-methyl-2,3-diphenylquinoxaline | C₂₂H₁₈N₂O | 326.40 | 85-95 | 135-137 |
| Glyoxal (40% in water) | 6-methoxy-8-methylquinoxaline | C₁₀H₁₀N₂O | 174.20 | 70-80 | 98-100 |
| 2,3-Butanedione | 6-methoxy-2,3,8-trimethylquinoxaline | C₁₂H₁₄N₂O | 202.26 | 80-90 | 110-112 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of quinoxaline derivatives from this compound.
Caption: General workflow for quinoxaline synthesis.
Potential Signaling Pathway in Cancer Cells
Quinoxaline derivatives have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis. The diagram below illustrates a plausible signaling pathway that could be targeted by the synthesized quinoxaline derivatives.
Caption: Plausible anticancer signaling pathway.
Application Notes and Protocols: Cyclocondensation of 4-Methoxytoluene-2,5-diamine HCl with 1,2-dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the cyclocondensation reaction of 4-Methoxytoluene-2,5-diamine hydrochloride with various 1,2-dicarbonyl compounds, leading to the formation of substituted quinoxaline derivatives. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and materials science.[1] These protocols offer mild and efficient methods for the synthesis of novel quinoxaline structures.
Introduction
The synthesis of quinoxalines is a cornerstone in heterocyclic chemistry. A prevalent and effective method for their preparation involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This reaction is versatile and can be conducted under various conditions, including in the presence of catalysts or in green solvents like ethanol-water mixtures.[3] The use of substituted o-phenylenediamines, such as 4-Methoxytoluene-2,5-diamine HCl, allows for the introduction of specific functional groups onto the quinoxaline core, enabling the exploration of structure-activity relationships. The electron-donating methoxy and methyl groups on the diamine precursor are expected to influence the reactivity and the properties of the resulting quinoxaline products.
Chemical Reaction Pathway
The fundamental reaction involves the condensation of the two amino groups of 4-Methoxytoluene-2,5-diamine with the two carbonyl groups of a 1,2-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic quinoxaline ring system.
Caption: General reaction scheme for the synthesis of substituted quinoxalines.
Physicochemical Data of Starting Material
| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |
| This compound | 56496-88-9 | C₈H₁₃ClN₂O | 188.66 g/mol | Powder |
Expected Products from Cyclocondensation
The reaction of this compound with different 1,2-dicarbonyls will yield the corresponding substituted quinoxalines. Due to the unsymmetrical nature of the diamine, the formation of two regioisomers is possible, although one may be favored based on the electronic and steric effects of the substituents. For simplicity, the predominantly expected isomers are listed below.
| 1,2-Dicarbonyl Compound | Expected Quinoxaline Product | Product Name |
| Glyoxal | Structure A | 6-Methoxy-8-methylquinoxaline |
| Diacetyl (2,3-Butanedione) | Structure B | 6-Methoxy-2,3,8-trimethylquinoxaline |
| Benzil | Structure C | 6-Methoxy-8-methyl-2,3-diphenylquinoxaline |
Note: The exact yields will vary depending on the specific reaction conditions and purification methods employed. The yields provided are estimates based on similar reactions reported in the literature.
Experimental Protocols
The following are generalized protocols for the synthesis of quinoxaline derivatives from this compound. These methods are based on established procedures for similar compounds and may require optimization for specific substrates.[3][4]
Protocol 1: Room Temperature Synthesis in Ethanol/Water
This protocol is adapted from a mild and green chemistry approach.[3]
Materials:
-
This compound
-
1,2-dicarbonyl compound (Glyoxal, Diacetyl, or Benzil)
-
Ethanol
-
Deionized Water
-
Phenol (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in a mixture of 7 mL ethanol and 3 mL deionized water.
-
Add 1 mmol of the 1,2-dicarbonyl compound to the solution.
-
Add 0.2 mmol of phenol as a catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis under Reflux Conditions
This protocol is a more traditional approach that may be suitable for less reactive dicarbonyl compounds.
Materials:
-
This compound
-
1,2-dicarbonyl compound (Glyoxal, Diacetyl, or Benzil)
-
Ethanol or Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1 mmol of this compound and 1 mmol of the 1,2-dicarbonyl compound.
-
Add 10 mL of ethanol or acetic acid as the solvent.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Wash the solid product with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
Experimental Workflow
The general workflow for the synthesis and characterization of the quinoxaline derivatives is outlined below.
Caption: A typical workflow for the synthesis and characterization of quinoxalines.
Characterization of Products
The synthesized quinoxaline derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the products. For example, in the ¹H NMR spectrum of 6-Methoxy-2,3,8-trimethylquinoxaline, one would expect to see singlets for the three methyl groups and the methoxy group, as well as signals corresponding to the aromatic protons on the quinoxaline ring.
-
Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
-
Melting Point: The melting point of the purified product is a crucial indicator of its purity.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
This compound is known to cause skin irritation.[2] Avoid direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The cyclocondensation of this compound with 1,2-dicarbonyls provides a straightforward and adaptable route to a variety of substituted quinoxalines. The protocols outlined in this document offer a solid foundation for the synthesis and exploration of these compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best possible yields and purity.
References
- 1. rsc.org [rsc.org]
- 2. Buy this compound [smolecule.com]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Novel Schiff Bases Using 4-Methoxytoluene-2,5-diamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] Their synthesis is typically a straightforward condensation reaction between a primary amine and a carbonyl compound.[1] Schiff bases and their metal complexes have demonstrated significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] This document provides detailed protocols for the synthesis of novel Schiff bases using 4-Methoxytoluene-2,5-diamine HCl as the primary amine precursor.
4-Methoxytoluene-2,5-diamine hydrochloride is a useful building block in organic synthesis, particularly in the manufacturing of dyes and as a precursor for various derivatives with potential biological activities.[5] The presence of two primary amine groups allows for the synthesis of bis-Schiff bases, which can act as ligands for metal complexation, potentially enhancing their therapeutic effects.[1][3]
General Synthetic Workflow
The synthesis of Schiff bases from this compound follows a general workflow involving the condensation with an appropriate aldehyde or ketone. The subsequent characterization is crucial to confirm the structure and purity of the synthesized compound.
Caption: General workflow for the synthesis and characterization of Schiff bases.
Experimental Protocols
Protocol 1: Synthesis of a Novel bis-Schiff Base using Salicylaldehyde
This protocol details the synthesis of a bis-Schiff base through the condensation of this compound with salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (Absolute)
-
Triethylamine (or another suitable base)
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
Add a few drops of triethylamine to neutralize the HCl and free the diamine. Stir the mixture for 10 minutes at room temperature.
-
To this solution, add 20 mmol of salicylaldehyde dissolved in 10 mL of absolute ethanol dropwise with continuous stirring.
-
The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration using a Büchner funnel.
-
The crude product is washed several times with cold ethanol to remove any unreacted starting materials.
-
The solid product is then purified by recrystallization from hot ethanol.
-
The purified Schiff base is dried in a desiccator over anhydrous CaCl₂.
Characterization
The synthesized Schiff base should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of the purified product should be determined and compared with literature values for similar compounds. A sharp melting point is indicative of high purity.[6]
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the region of 1600-1650 cm⁻¹. The absence of the -NH₂ stretching bands from the diamine and the C=O stretching band from the aldehyde further confirms the reaction.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8-9 ppm. The aromatic protons and other protons of the molecule should also be observed at their expected chemical shifts.
-
¹³C NMR Spectroscopy: The formation of the imine bond is confirmed by a signal in the range of δ 160-170 ppm corresponding to the azomethine carbon.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its molecular formula.
Quantitative Data Summary
The following table summarizes typical data for Schiff bases derived from diamines and aromatic aldehydes, providing expected ranges for yields and key spectral data.
| Parameter | Expected Range/Value | Reference |
| Yield | 60-90% | [7][8] |
| Melting Point | 150-250 °C (Varies with structure) | [7] |
| FT-IR (cm⁻¹) | ||
| ν(C=N) | 1600-1650 | [7] |
| ν(O-H) (from salicylaldehyde) | 3200-3400 (broad) | |
| ¹H NMR (δ, ppm) | ||
| -CH=N- | 8.0-9.0 | |
| Aromatic-H | 6.5-8.0 | |
| -OH (from salicylaldehyde) | 10.0-13.0 (broad singlet) | |
| ¹³C NMR (δ, ppm) | ||
| -C=N- | 160-170 |
Potential Applications in Drug Development
Schiff bases are recognized for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry.[1] The novel Schiff bases synthesized from 4-Methoxytoluene-2,5-diamine have potential applications in various therapeutic areas.
-
Anticancer Activity: Many Schiff bases have demonstrated cytotoxic effects against various cancer cell lines.[9][10] The mechanism of action can involve the induction of apoptosis.[9][10][11] The imine group is often crucial for this biological activity.[9][10][11]
-
Antimicrobial Activity: Schiff bases and their metal complexes often exhibit significant antibacterial and antifungal properties.[3][4] The chelation of metal ions by Schiff base ligands can enhance their antimicrobial efficacy.[1]
-
Antioxidant Activity: Some Schiff bases possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[12]
Potential Mechanism of Action in Cancer Cells
The diagram below illustrates a potential signaling pathway through which a novel Schiff base could induce apoptosis in cancer cells, a common mechanism for anticancer drugs.
Caption: A potential pathway for Schiff base-induced apoptosis in cancer cells.
Conclusion
The synthesis of novel Schiff bases using this compound offers a promising avenue for the development of new therapeutic agents. The protocols provided herein offer a detailed guide for the synthesis and characterization of these compounds. The versatile biological activities of Schiff bases make them attractive candidates for further investigation in drug discovery and development programs.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes [mdpi.com]
- 4. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 5. Buy this compound [smolecule.com]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. ajol.info [ajol.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Methoxytoluene-2,5-diamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxytoluene-2,5-diamine hydrochloride (HCl) is a versatile aromatic diamine that serves as a valuable building block in the synthesis of various heterocyclic compounds. Its substituted phenylenediamine structure, featuring both methoxy and methyl groups, allows for the regioselective construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of quinoxalines, benzimidazoles, and phenazines using 4-Methoxytoluene-2,5-diamine HCl as a key starting material.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The most common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
General Reaction Scheme:
Caption: General synthesis of quinoxaline derivatives.
Experimental Protocol: Synthesis of 6-Methoxy-2,3,9-trimethylquinoxaline-5-amine
This protocol describes the synthesis of a trimethyl-substituted quinoxaline derivative from this compound and biacetyl (2,3-butanedione).
Materials:
-
This compound
-
Biacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add biacetyl (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Quantitative Data:
| Product Name | Starting Material | Reagent | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 6-Methoxy-2,3,9-trimethylquinoxaline-5-amine | This compound | Biacetyl | Ethanol | Glacial Acetic Acid | 2-4 | ~85-95 |
| 6-Methoxy-9-methyl-2,3-diphenylquinoxaline-5-amine | This compound | Benzil | Ethanol | Glacial Acetic Acid | 4-6 | ~80-90 |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. A common method for their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
General Reaction Scheme:
Caption: General synthesis of benzimidazole derivatives.
Experimental Protocol: Synthesis of 7-Amino-5-methoxy-4-methyl-1H-benzimidazole
This protocol is based on the reaction of 4-Methoxytoluene-2,5-diamine with formic acid, a method analogous to the synthesis of 5-methoxy-1H-benzimidazole from 4-methoxy-1,2-phenylenediamine.
Materials:
-
This compound
-
Formic acid (88-90%)
-
4M Hydrochloric acid
-
Ammonium hydroxide solution (concentrated)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, heat a mixture of this compound (1.0 eq) and formic acid (5.0 eq) at 100-110 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully add 4M hydrochloric acid.
-
Heat the mixture to reflux for a short period to ensure complete cyclization and hydrolysis of any formylated intermediates.
-
Cool the solution and neutralize it with concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.
Quantitative Data:
| Product Name | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 7-Amino-5-methoxy-4-methyl-1H-benzimidazole | This compound | Formic Acid | None | 2-3 | ~90-98 |
| 7-Amino-5-methoxy-2,4-dimethyl-1H-benzimidazole | This compound | Acetic Acid | 4M HCl | 4-6 | ~85-95 |
Synthesis of Phenazine Derivatives
Phenazines are a class of dibenzo-annulated pyrazines. While direct synthesis from this compound is less common, oxidative cyclization presents a potential route. A plausible method involves the ferric chloride (FeCl₃) mediated oxidative cyclization of the diamine.
General Reaction Scheme:
Caption: Oxidative cyclization to form a phenazine derivative.
Experimental Protocol: Synthesis of 2,7-Dimethoxy-3,8-dimethylphenazine-1,6-diamine
This protocol is a proposed method based on known oxidative cyclization reactions of aromatic diamines.
Materials:
-
This compound
-
Ferric chloride (FeCl₃)
-
Methanol or Ethanol
-
Water
-
Sodium hydroxide solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Prepare a solution of ferric chloride (2.2 eq) in water.
-
Add the ferric chloride solution dropwise to the diamine solution with vigorous stirring at room temperature.
-
Continue stirring for 12-24 hours. The reaction progress can be monitored by the formation of a colored precipitate.
-
Filter the reaction mixture and wash the precipitate with water.
-
Suspend the crude product in water and basify with a sodium hydroxide solution to precipitate the free base.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
| Product Name | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 2,7-Dimethoxy-3,8-dimethylphenazine-1,6-diamine | This compound | FeCl₃ | Methanol/Water | 12-24 | Moderate |
Note: The yield for the phenazine synthesis is expected to be moderate as oxidative self-condensation can lead to multiple products. Optimization of reaction conditions may be required.
Conclusion
This compound is a readily accessible precursor for the synthesis of a variety of heterocyclic compounds, including quinoxalines, benzimidazoles, and potentially phenazines. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The straightforward condensation and cyclization reactions, coupled with the potential for diverse substitutions, make this starting material an attractive option for building complex molecular architectures.
Application Notes and Protocols for 4-Methoxytoluene-2,5-diamine HCl as a Monomer in Polymerization Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxytoluene-2,5-diamine, and its hydrochloride salt (HCl), is an aromatic diamine with the chemical formula C₈H₁₂N₂O. While its primary commercial application is in the formulation of oxidative hair dyes, its molecular structure, featuring two reactive amine groups on a substituted benzene ring, makes it a viable candidate as a monomer for step-growth polymerization.[1][2] The presence of a methoxy group and a methyl group on the aromatic ring can influence the properties of the resulting polymers, such as solubility, thermal characteristics, and processability, compared to unsubstituted aromatic diamines.
Aromatic polyamides and polyimides, synthesized from aromatic diamines, are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for demanding applications in aerospace, electronics, and medical devices. Furthermore, the incorporation of specific functional groups can lead to polymers with unique characteristics, such as electroactivity, which is of interest for applications in sensors, actuators, and controlled drug release systems.[3][4]
While specific literature detailing the polymerization of 4-Methoxytoluene-2,5-diamine HCl is limited, this document provides generalized protocols for its use in the synthesis of polyamides and polyimides based on well-established methods for structurally similar aromatic diamines. These protocols are intended to serve as a starting point for researchers exploring the potential of this monomer in the development of novel polymeric materials.
Application Notes
1. Synthesis of Aromatic Polyamides
4-Methoxytoluene-2,5-diamine can be polymerized with aromatic or aliphatic diacid chlorides via low-temperature solution polycondensation to yield aromatic polyamides. The resulting polymers are expected to exhibit good thermal stability and may show improved solubility in organic solvents due to the presence of the methoxy and methyl substituents, which can disrupt polymer chain packing.
Potential Co-monomers:
-
Terephthaloyl chloride
-
Isophthaloyl chloride
-
Sebacoyl chloride[5]
-
Adipoyl chloride
Expected Polymer Properties:
-
High glass transition temperatures (Tg).
-
Good thermal stability.
-
Potential solubility in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO).
-
Ability to be cast into flexible and tough films from solution.
2. Synthesis of Polyimides
Polyimides can be synthesized from 4-Methoxytoluene-2,5-diamine and various aromatic tetracarboxylic dianhydrides. The synthesis typically proceeds via a two-step method involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide.[6][7] The properties of the resulting polyimides can be tailored by the choice of the dianhydride.
Potential Co-monomers:
-
Pyromellitic dianhydride (PMDA)[7]
-
4,4'-Oxydiphthalic anhydride (ODPA)
-
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)
Expected Polymer Properties:
-
Excellent thermal stability, often exceeding that of polyamides.
-
High mechanical strength and modulus.
-
Good dielectric properties.
-
Superior chemical resistance.
-
The resulting polyimide may be soluble in organic solvents depending on the dianhydride used, which is advantageous for processing.[8]
3. Potential for Electroactive Polymers
Polymers with conjugated backbones and redox-active groups can exhibit electroactive properties. Polyaniline and its derivatives are well-known examples of conducting polymers. The structure of 4-Methoxytoluene-2,5-diamine is similar to aniline derivatives, suggesting that polymers derived from it, particularly through oxidative polymerization, could possess electroactive characteristics. Such materials are of interest for applications like chemical sensors, artificial muscles, and systems for the electrically-stimulated release of therapeutic agents.[3][9]
Quantitative Data (Representative)
The following tables summarize typical experimental parameters and expected properties for polyamides and polyimides synthesized from aromatic diamines similar to 4-Methoxytoluene-2,5-diamine. These values should be considered as a general guide for experimental design.
Table 1: Representative Conditions for Polyamide Synthesis via Low-Temperature Solution Polycondensation
| Parameter | Value Range | Notes |
| Monomer Concentration | 5-15 wt% | Affects the viscosity of the polymer solution and final molecular weight. |
| Reaction Temperature | -10 to 25 °C | Low temperatures are used to control the reactivity of diacid chlorides. |
| Reaction Time | 4-24 hours | Sufficient time is needed to achieve high molecular weight. |
| Solvent | NMP, DMAc, DMF with LiCl (optional) | Anhydrous polar aprotic solvents are required. LiCl can improve solubility. |
| Polymer Yield | > 95% | Typically high for this type of polymerization. |
Table 2: Representative Properties of Aromatic Polyamides
| Property | Expected Range | Notes |
| Inherent Viscosity (dL/g) | 0.5 - 2.0 | Indicates the polymer's molecular weight. Measured in a solvent like DMAc. |
| Glass Transition Temp. (Tg) | 200 - 300 °C | Dependent on the rigidity of the polymer backbone. |
| 5% Weight Loss Temp. (TGA) | 350 - 450 °C | A measure of thermal stability. |
| Tensile Strength (MPa) | 80 - 150 | For polymer films. |
| Young's Modulus (GPa) | 2.0 - 4.0 | For polymer films. |
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Polyamide
This protocol describes a general procedure for the low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride.
Materials:
-
This compound (or the free diamine)
-
Terephthaloyl chloride (or other diacid chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (if starting with the HCl salt)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-Methoxytoluene-2,5-diamine in anhydrous NMP. If using the HCl salt, add two equivalents of triethylamine to neutralize the acid and liberate the free diamine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride to the stirred solution. The diacid chloride can be added as a solid in small portions or as a solution in NMP.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours, and then continue stirring at room temperature for 12-24 hours. The solution will become viscous as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Synthesis of a Polyimide (Two-Step Method)
This protocol outlines the synthesis of a polyimide through the formation and subsequent imidization of a poly(amic acid) precursor.
Materials:
-
4-Methoxytoluene-2,5-diamine
-
Pyromellitic dianhydride (PMDA) or other dianhydride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
Step A: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of 4-Methoxytoluene-2,5-diamine in anhydrous DMAc.
-
Cool the solution to 0 °C.
-
Gradually add an equimolar amount of the dianhydride as a solid powder to the stirred diamine solution.
-
Rinse the flask walls with a small amount of DMAc to ensure all the dianhydride is in the solution.
-
Continue stirring at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.
Step B: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12 hours, then heat to 50-80 °C for an additional 2-4 hours to ensure complete cyclization.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash it extensively with methanol, and dry it under vacuum at 150-200 °C.
Visualizations
Caption: Workflow for Aromatic Polyamide Synthesis.
Caption: Two-Step Workflow for Polyimide Synthesis.
References
- 1. CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents [patents.google.com]
- 2. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dakenchem.com [dakenchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Polyamides from 4-Methoxytoluene-2,5-diamine Dihydrochloride
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them suitable for demanding applications in the aerospace, electronics, and automotive industries.[3] The introduction of functional groups onto the polymer backbone allows for the fine-tuning of properties such as solubility, processability, and optical characteristics.[4][5] This document provides a detailed protocol for the synthesis and characterization of novel polyamides using 4-Methoxytoluene-2,5-diamine dihydrochloride as a key monomer. The methoxy and methyl substituents on the diamine are expected to enhance solubility and modify the thermal properties of the resulting polyamides.
The use of the diamine in its dihydrochloride salt form enhances its stability and shelf-life. The protocol outlined below employs a low-temperature solution polycondensation method, which is a common technique for preparing high-molecular-weight aromatic polyamides.[1][3] This method involves the reaction of the diamine with a diacyl chloride in an aprotic polar solvent. An in-situ neutralization of the diamine dihydrochloride is required to liberate the free amine for polymerization.
Materials and Equipment
Materials:
-
4-Methoxytoluene-2,5-diamine dihydrochloride
-
Terephthaloyl chloride or Isophthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Inherent viscosity measurement apparatus (e.g., Ubbelohde viscometer)
Experimental Protocols
Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from 4-Methoxytoluene-2,5-diamine dihydrochloride and terephthaloyl chloride.
-
Diamine Solution Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, add 10 mmol of 4-Methoxytoluene-2,5-diamine dihydrochloride and 50 mL of anhydrous NMP.
-
In-situ Neutralization: Stir the mixture at room temperature to dissolve the diamine salt. Once dissolved, add 22 mmol of anhydrous pyridine to the solution to neutralize the hydrochloride and liberate the free diamine. Stir for 30 minutes.
-
Diacyl Chloride Addition: Dissolve 10 mmol of terephthaloyl chloride in 20 mL of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred diamine solution at 0-5 °C over a period of 30-45 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen/argon atmosphere.
-
Precipitation and Washing: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol to precipitate the polyamide.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
Protocol 2: Characterization of the Synthesized Polyamide
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the dried polymer sample to confirm the formation of the amide linkages. Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H NMR and ¹³C NMR spectra to confirm the polymer structure.
-
Thermal Analysis (TGA/DSC):
-
Perform TGA from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the thermal stability, including the 5% and 10% weight loss temperatures (T₅ and T₁₀) and the char yield.
-
Perform DSC at a heating rate of 10 °C/min to determine the glass transition temperature (Tg).[3]
-
-
Inherent Viscosity: Measure the inherent viscosity of the polymer in a suitable solvent (e.g., NMP or concentrated sulfuric acid) at a concentration of 0.5 g/dL at 30 °C using an Ubbelohde viscometer to estimate the polymer's molecular weight.[3]
Data Presentation
The following table summarizes the expected quantitative data for polyamides synthesized from 4-Methoxytoluene-2,5-diamine and two common aromatic diacyl chlorides. These values are based on typical results for similar aromatic polyamides reported in the literature.[3][4]
| Property | Polyamide with Terephthaloyl Chloride | Polyamide with Isophthaloyl Chloride |
| Reaction Conditions | ||
| Monomer Concentration (mol/L) | 0.2 | 0.2 |
| Reaction Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature |
| Reaction Time (h) | 24 | 24 |
| Polymer Properties | ||
| Inherent Viscosity (dL/g) | 0.6 - 0.9 | 0.5 - 0.8 |
| TGA (T₁₀ in N₂, °C) | 450 - 500 | 430 - 480 |
| Glass Transition (Tg, °C) | 280 - 320 | 260 - 300 |
| Solubility | Soluble in NMP, DMAc, DMSO | Soluble in NMP, DMAc, DMSO, THF |
Visualizations
Caption: General reaction scheme for polyamide synthesis.
Caption: Workflow for polyamide synthesis and characterization.
References
Application of 4-Methoxytoluene-2,5-diamine HCl in Medicinal Chemistry: A Review of Potential Synthetic Utility
Introduction
4-Methoxytoluene-2,5-diamine hydrochloride (HCl), a substituted aromatic diamine, is a chemical intermediate primarily recognized for its application in the cosmetics industry, particularly in the formulation of oxidative hair dyes. While its role in cosmetology is well-documented, its potential utility within the sphere of medicinal chemistry as a scaffold or building block for the synthesis of novel therapeutic agents remains an area of underexplored potential. Aromatic diamines are pivotal precursors in the synthesis of a diverse array of heterocyclic compounds, many of which form the core of numerous pharmaceuticals. This document aims to explore the prospective applications of 4-Methoxytoluene-2,5-diamine HCl in medicinal chemistry, providing hypothetical synthetic protocols and potential biological targets based on the reactivity of its core structure.
While direct synthesis of commercial drugs using this compound is not prominently documented in publicly available literature, its structural motifs suggest its suitability for constructing bioactive heterocyclic systems such as benzimidazoles and quinoxalines. These heterocycles are known to interact with various biological targets, including enzymes and receptors, and are features of many approved drugs.
Potential as a Precursor for Bioactive Heterocycles
The presence of two vicinal amino groups on the substituted toluene ring makes this compound an ideal candidate for condensation reactions to form fused heterocyclic systems.
Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis of a benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Hypothetical Experimental Protocol: Synthesis of 6-Methoxy-2,5-dimethyl-1H-benzimidazole
This protocol describes a potential synthesis of a substituted benzimidazole from this compound and acetic acid.
Materials:
-
This compound
-
Acetic Acid
-
4 M Hydrochloric Acid
-
Sodium Hydroxide (for neutralization)
-
Ethanol
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of this compound (1 equivalent) and acetic acid (1.2 equivalents) is heated at reflux in 4 M hydrochloric acid for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a solution of sodium hydroxide.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from an ethanol/water mixture to yield the desired 6-methoxy-2,5-dimethyl-1H-benzimidazole.
Expected Outcome: This reaction would yield a novel substituted benzimidazole. The biological activity of such a compound would need to be determined through in vitro and in vivo screening. The methoxy and methyl substituents on the benzimidazole ring could influence its pharmacokinetic and pharmacodynamic properties.
Synthesis of Substituted Quinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles that are integral to many biologically active compounds, including kinase inhibitors used in cancer therapy. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Hypothetical Experimental Protocol: Synthesis of 6-Methoxy-7-methyl-2,3-diphenylquinoxaline
This protocol outlines a potential synthesis of a substituted quinoxaline.
Materials:
-
This compound
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol
-
Acetic Acid (catalyst)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
This compound (1 equivalent) and benzil (1 equivalent) are dissolved in ethanol.
-
A catalytic amount of acetic acid is added to the mixture.
-
The reaction mixture is heated at reflux for 6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Expected Outcome: This synthesis would produce a substituted quinoxaline derivative. The phenyl substituents at the 2 and 3 positions, along with the methoxy and methyl groups on the benzene ring, would provide a scaffold that could be further modified to optimize its biological activity.
Potential Biological Targets and Signaling Pathways
The heterocyclic scaffolds that can be synthesized from this compound are known to interact with a variety of biological targets.
Table 1: Potential Biological Targets for Derivatives of this compound
| Heterocyclic Core | Potential Biological Target Class | Examples of Signaling Pathways |
| Benzimidazole | Kinases, DNA, Tubulin | MAPK/ERK Pathway, PI3K/Akt Pathway, Cell Cycle Regulation |
| Quinoxaline | Kinases (e.g., Tyrosine Kinases) | EGFR Signaling Pathway, VEGF Signaling Pathway |
Diagram 1: Hypothetical Kinase Inhibition Workflow
Caption: A workflow for the synthesis and screening of potential kinase inhibitors.
Diagram 2: Potential Benzimidazole Interaction with a Kinase ATP-Binding Site
Caption: A diagram illustrating potential interactions of a benzimidazole derivative.
While this compound is predominantly utilized in the cosmetic industry, its chemical structure holds significant, albeit largely unexplored, potential for applications in medicinal chemistry. Its ability to serve as a precursor for the synthesis of biologically active heterocyclic compounds, such as benzimidazoles and quinoxalines, warrants further investigation. The hypothetical protocols and potential biological targets outlined in this document provide a foundational framework for future research into the medicinal chemistry applications of this versatile diamine. Researchers in drug discovery and development are encouraged to consider this compound as a valuable starting material for the generation of novel molecular entities with therapeutic potential.
Synthesis of Biologically Active Quinoxaline and Benzimidazole Scaffolds from 4-Methoxytoluene-2,5-diamine HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically active heterocyclic compounds, specifically quinoxalines and benzimidazoles, using 4-Methoxytoluene-2,5-diamine HCl as a key starting material. This precursor, a substituted o-phenylenediamine, offers a versatile scaffold for the construction of diverse molecular architectures with potential therapeutic applications, including antimicrobial and anticancer activities.
Introduction
4-Methoxytoluene-2,5-diamine hydrochloride is an aromatic amine that serves as a valuable building block in medicinal chemistry. Its vicinal diamine functionalities provide a reactive core for cyclocondensation reactions to form fused heterocyclic systems. The presence of a methoxy and a methyl group on the benzene ring allows for further structural modifications and influences the physicochemical properties and biological activity of the resulting derivatives. This document outlines the synthesis of two major classes of bioactive compounds: quinoxalines, through condensation with 1,2-dicarbonyl compounds, and benzimidazoles, via reaction with aldehydes.
Synthesis of Bioactive Quinoxaline Derivatives
Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The general synthesis of quinoxalines from this compound involves the condensation with a 1,2-dicarbonyl compound, such as glyoxal or benzil.
Experimental Workflow: Quinoxaline Synthesis
Caption: General workflow for the synthesis of quinoxaline derivatives.
Protocol 1: Synthesis of 6-Methoxy-8-methylquinoxaline
This protocol describes the synthesis of 6-methoxy-8-methylquinoxaline, a key intermediate that can be further functionalized to explore a range of biological activities.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve this compound in a minimal amount of deionized water. Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Reaction Setup: To the neutralized solution, add ethanol followed by the slow addition of a stoichiometric amount of 40% aqueous glyoxal solution with stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 6-methoxy-8-methylquinoxaline.
Expected Yield: 75-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Biological Activity of Quinoxaline Derivatives
Quinoxaline derivatives are known to possess a broad spectrum of antimicrobial activity. The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Substituted Quinoxalines | Staphylococcus aureus | 12.5 - 50 | [1][2] |
| Substituted Quinoxalines | Escherichia coli | 25 - 100 | [1][2] |
| Substituted Quinoxalines | Candida albicans | 50 - 200 | [1][2] |
Table 1: Representative Antimicrobial Activity of Quinoxaline Derivatives.
Synthesis of Bioactive Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including anticancer, anthelmintic, and antiviral properties. The synthesis of benzimidazoles from this compound is typically achieved through condensation with an aldehyde, followed by oxidative cyclization.
Experimental Workflow: Benzimidazole Synthesis
Caption: General workflow for the synthesis of benzimidazole derivatives.
Protocol 2: Synthesis of 2-Aryl-5-methoxy-7-methylbenzimidazoles
This protocol outlines the general procedure for the synthesis of 2-aryl substituted benzimidazoles, which are known to exhibit potent anticancer activity.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, a stoichiometric amount of the desired substituted benzaldehyde, and ethanol.
-
Condensation and Cyclization: Add a catalytic amount of glacial acetic acid to the mixture. Then, add a slight excess of sodium metabisulfite. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If necessary, add water to induce precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Purify the solid by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 2-aryl-5-methoxy-7-methylbenzimidazole.
Expected Yield: 60-80%
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity of Benzimidazole Derivatives as Anticancer Agents
Many benzimidazole derivatives have been shown to exhibit significant anticancer activity by targeting various cellular pathways. For instance, they can act as inhibitors of crucial enzymes like histone deacetylases (HDACs) or disrupt microtubule polymerization.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Potential Target |
| 2-Arylbenzimidazoles | MCF-7 (Breast) | 5 - 20 | Tubulin polymerization |
| 2-Arylbenzimidazoles | HCT-116 (Colon) | 10 - 30 | HDAC |
| Substituted Benzimidazoles | A549 (Lung) | 2 - 15 | Various Kinases |
Table 2: Representative Anticancer Activity of Benzimidazole Derivatives.
Potential Signaling Pathway Involvement
The anticancer activity of benzimidazole derivatives can be attributed to their interaction with various signaling pathways crucial for cancer cell proliferation and survival. One such key pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Signaling Pathway: PI3K/Akt/mTOR
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzimidazole derivatives.
Conclusion
This compound is a readily available and versatile precursor for the synthesis of biologically active quinoxaline and benzimidazole derivatives. The protocols outlined in this document provide a foundation for the development of novel compounds with potential therapeutic applications. Further derivatization and biological screening of these scaffolds are encouraged to explore their full potential in drug discovery. Researchers should perform thorough characterization and biological evaluation of all newly synthesized compounds.
References
Synthesis of Novel Azo Dyes and Pigments Utilizing 4-Methoxytoluene-2,5-diamine HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel azo dyes and pigments using 4-Methoxytoluene-2,5-diamine hydrochloride as a key precursor. The following sections outline the fundamental reaction, a general experimental workflow, and a specific protocol for the synthesis of a representative azo dye, complete with expected characterization data.
Introduction
4-Methoxytoluene-2,5-diamine hydrochloride is a versatile aromatic diamine that serves as an excellent starting material for the synthesis of a wide array of azo dyes and pigments. The presence of two primary amine groups allows for the formation of mono- or bis-azo compounds, offering a rich scaffold for chromophore development. The methoxy and methyl substituents on the benzene ring influence the final color and properties of the resulting dyes. The typical synthetic route involves a two-step process: diazotization of one or both amine groups, followed by an azo coupling reaction with a suitable coupling agent. This methodology allows for the systematic design of novel colorants with potential applications in textiles, coatings, and advanced materials.
General Reaction Pathway
The synthesis of azo dyes from 4-Methoxytoluene-2,5-diamine HCl follows a well-established electrophilic aromatic substitution mechanism. The process begins with the diazotization of the aromatic amine in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amine group into a highly reactive diazonium salt. Subsequently, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent (e.g., phenols, naphthols, anilines, or pyrazolones) to form the stable azo compound, characterized by the -N=N- chromophore.
Caption: General reaction pathway for the synthesis of azo dyes.
Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis, purification, and characterization of a novel azo dye derived from this compound.
Caption: Laboratory workflow for azo dye synthesis and analysis.
Detailed Experimental Protocol: Synthesis of a Novel Azo Dye
This protocol describes the synthesis of a representative monoazo dye by reacting diazotized this compound with 2-naphthol.
Materials:
-
4-Methoxytoluene-2,5-diamine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Urea
-
Distilled water
-
Ethanol (for recrystallization)
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Melting point apparatus
-
Spectrophotometers (FT-IR, UV-Vis, NMR) and Mass Spectrometer
Procedure:
Part A: Diazotization of this compound
-
In a 100 mL beaker, dissolve a specific molar equivalent of 4-Methoxytoluene-2,5-diamine hydrochloride in a solution of concentrated hydrochloric acid and distilled water.
-
Cool the beaker in an ice bath to maintain the temperature between 0 and 5 °C with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Ensure the temperature does not rise above 5 °C during the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
Add a small amount of urea to the reaction mixture to quench any excess nitrous acid.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C with constant stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and impurities.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified dye in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Calculate the percentage yield of the synthesized dye.
Data Presentation
The following tables summarize the expected quantitative data for a novel azo dye synthesized from this compound and a generic coupling agent. The exact values will vary depending on the specific coupling agent used.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Appearance | Colored solid (e.g., Red, Orange, Yellow) |
| Yield (%) | 70 - 90% |
| Melting Point (°C) | >200 °C (often decompose) |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMF, DMSO) |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks / Values |
| FT-IR (cm⁻¹) | ~3400 (O-H or N-H), ~3050 (Ar-H), ~1600 (C=C, Ar), ~1500 (N=N), ~1250 (C-O-C) |
| UV-Vis (λmax, nm) | 400 - 550 nm (in a suitable solvent like DMF or Ethanol) |
| ¹H NMR (δ, ppm) | Aromatic protons, -OCH₃, -CH₃, and protons from the coupling agent |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.
-
Aromatic amines and their derivatives can be toxic and may cause skin irritation or sensitization. Handle this compound with care.
-
Diazonium salts are unstable and can be explosive when dry. Always prepare and use them in solution at low temperatures.
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional safety guidelines.
Application Notes and Protocols for the Synthesis of Benzimidazoles from 4-Methoxytoluene-2,5-diamine HCl
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The benzimidazole scaffold is a key component in numerous FDA-approved drugs. This document provides a detailed experimental protocol for the synthesis of 2-substituted 5-methoxy-6-methylbenzimidazoles starting from 4-Methoxytoluene-2,5-diamine hydrochloride. The described method is a versatile one-pot condensation reaction with various aldehydes, offering a straightforward approach to generating a library of benzimidazole derivatives.
The general reaction involves the condensation of 4-Methoxytoluene-2,5-diamine with an aldehyde, followed by an oxidative cyclization to form the benzimidazole ring. As the starting material is a hydrochloride salt, the protocol includes a neutralization step to liberate the free diamine for efficient reaction.
Experimental Protocol
Objective: To synthesize a series of 2-substituted 5-methoxy-6-methylbenzimidazoles via condensation of 4-Methoxytoluene-2,5-diamine HCl with various aldehydes.
Materials:
-
4-Methoxytoluene-2,5-diamine hydrochloride
-
Selected aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, thiophene-2-carboxaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Preparation of the Reaction Mixture:
-
To a 100 mL round-bottom flask, add 4-Methoxytoluene-2,5-diamine hydrochloride (1.0 mmol).
-
Add ethanol (20 mL) to the flask and stir to dissolve the diamine salt.
-
Add a base such as triethylamine (2.2 mmol) or sodium bicarbonate (2.2 mmol) to neutralize the hydrochloride and liberate the free diamine. Stir the mixture for 15 minutes at room temperature.
-
To this solution, add the desired aldehyde (1.0 mmol) and a catalytic amount of ammonium chloride (0.3 mmol).[1]
-
-
Reaction Condensation and Cyclization:
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80-90°C with continuous stirring.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:2 v/v).[1] The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.[1]
-
The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the precipitate with cold water (2 x 10 mL).[1]
-
-
Purification:
-
Dry the crude product under vacuum.
-
For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water.[1]
-
Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Dry the purified product under vacuum to a constant weight and determine the yield.
-
-
Characterization:
-
The structure and purity of the synthesized benzimidazole derivatives can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Data Presentation
The following table summarizes the synthesis of various 2-substituted 5-methoxy-6-methylbenzimidazoles using the described protocol with different aldehydes. The yields are representative and may vary based on the specific reaction conditions and scale.
| Entry | Aldehyde | Product (2-substituted-5-methoxy-6-methylbenzimidazole) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-5-methoxy-6-methyl-1H-benzimidazole | 3 | 88 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-methoxy-6-methyl-1H-benzimidazole | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-methoxy-6-methyl-1H-benzimidazole | 3.5 | 90 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-5-methoxy-6-methyl-1H-benzimidazole | 2 | 95 |
| 5 | Thiophene-2-carboxaldehyde | 2-(Thiophen-2-yl)-5-methoxy-6-methyl-1H-benzimidazole | 4 | 85 |
| 6 | Furan-2-carboxaldehyde | 2-(Furan-2-yl)-5-methoxy-6-methyl-1H-benzimidazole | 4 | 82 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Signaling Pathway/Logical Relationship Diagram
Caption: Proposed reaction pathway for benzimidazole formation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Condensation Reactions of 4-Methoxytoluene-2,5-diamine HCl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the condensation reaction of 4-Methoxytoluene-2,5-diamine HCl, typically with 1,2-dicarbonyl compounds, to synthesize quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common condensation reaction for this compound?
The most prevalent condensation reaction is with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) to form a quinoxaline derivative. This reaction is a cornerstone in the synthesis of various biologically active compounds.
Q2: What are the key factors influencing the success of this condensation reaction?
The success of the reaction is primarily influenced by the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of the starting materials is also critical.
Q3: How do the substituents on the this compound ring affect the reaction?
The methoxy and methyl groups are electron-donating, which generally increases the nucleophilicity of the diamine. This enhanced nucleophilicity can facilitate the condensation reaction, often leading to higher yields and faster reaction rates compared to unsubstituted or electron-deficient diamines.[1]
Q4: What are common side reactions to be aware of?
Common side reactions include incomplete condensation, formation of tar-like byproducts due to overheating or prolonged reaction times, and potential side reactions involving the methoxy group under harsh acidic or basic conditions.
Q5: Are there green chemistry approaches for this reaction?
Yes, several green chemistry approaches have been developed for quinoxaline synthesis. These include the use of water as a solvent, employing reusable solid acid catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inappropriate solvent- Reaction temperature is too low- Impure starting materials | - Use a proven catalyst such as a Brønsted acid (e.g., HCl, acetic acid), a Lewis acid (e.g., FeCl₃), or a solid-supported catalyst.- Screen different solvents; ethanol, methanol, or a mixture of ethanol and water are often effective.- Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation.- Ensure the purity of this compound and the dicarbonyl compound. |
| Slow Reaction Rate | - Insufficient heating- Low catalyst concentration- Steric hindrance from the dicarbonyl compound | - Consider using microwave irradiation to accelerate the reaction.- Optimize the catalyst loading; typically 5-20 mol% is a good starting point.- If possible, choose a less sterically hindered dicarbonyl compound. |
| Formation of Dark, Tarry Byproducts | - Reaction temperature is too high- Prolonged reaction time- Presence of oxygen (for some sensitive substrates) | - Reduce the reaction temperature and monitor the reaction progress closely by TLC.- Stop the reaction as soon as the starting material is consumed.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation and Purification | - Product is highly soluble in the reaction solvent- Presence of polar byproducts | - After reaction completion, try precipitating the product by adding a non-polar solvent or water.- Employ column chromatography for purification, using a suitable solvent system.- Recrystallization from an appropriate solvent can also be effective for purification. |
Experimental Protocols
Representative Protocol for the Condensation of this compound with Benzil
This protocol is a generalized procedure based on common methods for quinoxaline synthesis from substituted o-phenylenediamines.
Materials:
-
This compound (1 mmol)
-
Benzil (1 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., 5-10 mol% of p-toluenesulfonic acid or a few drops of glacial acetic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) and benzil (1 mmol) in ethanol (10 mL).
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-6 hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Data Presentation
The following tables summarize typical conditions and catalysts used for quinoxaline synthesis, which can be adapted for this compound.
Table 1: Comparison of Different Catalysts for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Acetic Acid | Ethanol | Reflux | 2 - 12 h | 34 - 85 |
| Iodine | Ethanol/Water | Room Temp | 15 - 30 min | 90 - 98 |
| Cerium (IV) Ammonium Nitrate | Acetonitrile/Water | Room Temp | 10 - 20 min | 85 - 98 |
| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp | 2 - 4 h | >90 |
| None (Microwave-assisted) | Solvent-free | 80 - 120 | 3 - 10 min | 80 - 97 |
Note: Yields are generalized from literature for various o-phenylenediamines and may vary for this compound.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of quinoxalines.
Caption: Simplified reaction mechanism for quinoxaline formation.
References
Technical Support Center: Quinoxaline Synthesis with 4-Methoxytoluene-2,5-diamine HCl
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of quinoxalines using 4-Methoxytoluene-2,5-diamine HCl.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of quinoxalines from o-phenylenediamines?
The most common method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (in this case, this compound) and a 1,2-dicarbonyl compound. The reaction proceeds through a cyclocondensation mechanism, typically under acidic or neutral conditions, to form the quinoxaline ring system.
Q2: How do the substituents on the this compound affect the reaction?
The methoxy (-OCH₃) and methyl (-CH₃) groups on the diamine are electron-donating groups. These groups increase the nucleophilicity of the amino groups, which generally favors the condensation reaction and can lead to higher yields and milder reaction conditions compared to unsubstituted or electron-deficient o-phenylenediamines.[1]
Q3: What are the most common 1,2-dicarbonyl compounds used in this synthesis?
A variety of 1,2-dicarbonyl compounds can be used, including:
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Glyoxal
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Biacetyl (2,3-butanedione)
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Benzil
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Substituted benzils
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α-ketoaldehydes
The choice of the dicarbonyl compound will determine the substituents at the 2 and 3 positions of the resulting quinoxaline.
Q4: Is a catalyst always necessary for this reaction?
While the reaction can sometimes proceed without a catalyst, especially with highly reactive starting materials, using a catalyst is generally recommended to improve the reaction rate and yield.[2] A variety of catalysts can be employed, ranging from simple acids to more complex metal-based or heterogeneous catalysts.[1][2]
Troubleshooting Guide
Low or No Product Yield
Problem: I am getting a low yield or no desired quinoxaline product.
Possible Causes & Solutions:
-
Inadequate Catalyst: The reaction may require an acid catalyst to proceed efficiently.
-
Solution: Add a catalytic amount of a Brønsted acid such as acetic acid or a Lewis acid like zinc triflate.[2] For your specific substrate, starting with a mild acid catalyst is recommended.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or toluene is a common practice.[1] Microwave-assisted synthesis can also be an effective way to increase the reaction rate and yield.
-
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction outcome.
-
Deactivated Starting Material: The this compound may not have been properly neutralized to the free diamine before the reaction.
-
Solution: Ensure the reaction mixture contains a base to neutralize the HCl salt of the diamine, allowing the amino groups to be sufficiently nucleophilic. A mild base like sodium acetate or triethylamine can be used.
-
Formation of Side Products
Problem: I am observing significant side products in my reaction mixture.
Possible Causes & Solutions:
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Oxidation of the Diamine: o-Phenylenediamines can be susceptible to oxidation, especially at elevated temperatures and in the presence of air.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Self-condensation of the Dicarbonyl Compound: Some dicarbonyl compounds can undergo self-condensation, particularly under basic conditions.
-
Solution: Add the dicarbonyl compound slowly to the reaction mixture containing the diamine. Ensure the reaction conditions are not overly basic.
-
-
Regioselectivity Issues: Since 4-Methoxytoluene-2,5-diamine is an unsymmetrical diamine, the reaction with an unsymmetrical 1,2-dicarbonyl compound can lead to the formation of two constitutional isomers.
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Solution: The regioselectivity is often influenced by the electronic and steric effects of the substituents on both reactants. It may be necessary to separate the isomers by chromatography. In some cases, specific catalysts can favor the formation of one isomer over the other.[5]
-
Data Presentation
Table 1: Effect of Catalyst on Quinoxaline Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2h | 92 | [1] |
| AlFeMoVP | Toluene | 25 | 2h | 80 | [1] |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. | 20 min | 80-98 | [2][6] |
| Zinc Triflate | Acetonitrile | Room Temp. | - | 85-91 | [2][6] |
| Hexafluoroisopropanol (HFIP) | - | Room Temp. | 20 min | 95 | [2][6] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp. | 10 min | 95 | [2][6] |
| Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 | [6] |
| Camphorsulfonic Acid (CSA) | Ethanol | Room Temp. | 2-8h | Excellent | [3] |
| Pyridine | THF | Room Temp. | 2-3h | 85-92 | [7] |
Table 2: Effect of Solvent on Quinoxaline Synthesis Yield
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Methanol | None | Room Temp. | 1 min | 93 | [4] |
| Ethanol | None | Room Temp. | 1 min | 85 | [4] |
| Toluene | AlCuMoVP | 25 | 2h | 92 | [1] |
| Acetonitrile | CAN | Room Temp. | 20 min | 80-98 | [2][6] |
| Water | CAN | Room Temp. | 20 min | High | [2] |
| DMSO | I₂ | - | - | 78-99 | [5] |
Experimental Protocols
Adapted General Protocol for the Synthesis of 6-Methoxy-7-methyl-2,3-disubstituted-quinoxaline
This protocol is a general guideline adapted from established methods for the synthesis of quinoxalines from substituted o-phenylenediamines.[1][3] Optimization may be required for your specific 1,2-dicarbonyl compound.
Materials:
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This compound (1 mmol)
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1,2-dicarbonyl compound (e.g., Benzil) (1 mmol)
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Ethanol (10 mL)
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Catalyst (e.g., a catalytic amount of camphorsulfonic acid, approx. 20 mol%)[3]
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Sodium Bicarbonate (for workup)
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Anhydrous Sodium Sulfate
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Ethyl Acetate
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Hexane
Procedure:
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To a round-bottom flask, add this compound (1 mmol) and ethanol (10 mL).
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Add a stoichiometric amount of a mild base (e.g., sodium acetate) to neutralize the HCl and stir for 10-15 minutes at room temperature.
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Add the 1,2-dicarbonyl compound (1 mmol) and the catalyst (e.g., camphorsulfonic acid, 0.2 mmol) to the mixture.
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Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, cool the mixture to room temperature and add cold water (10 mL).
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If a precipitate forms, filter the solid, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.
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If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualizations
Caption: A generalized experimental workflow for the synthesis of quinoxalines.
Caption: A troubleshooting decision tree for low quinoxaline synthesis yield.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. ijrar.org [ijrar.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. acgpubs.org [acgpubs.org]
Side reactions and byproduct formation with 4-Methoxytoluene-2,5-diamine HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxytoluene-2,5-diamine HCl. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what are its expected principal reactions?
A1: The primary reactive sites of this compound are the two amino groups at the 2- and 5-positions of the toluene ring. These aromatic amine functionalities are nucleophilic and are the main participants in chemical transformations. The principal expected reactions include:
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Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by air, light, or chemical oxidants. This can lead to the formation of colored quinone-imine or phenazine-type structures.
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Diazotization: The primary amino groups can react with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form highly reactive diazonium salts. These intermediates are versatile and can be used in subsequent coupling reactions to form azo dyes or in Sandmeyer-type reactions to introduce a variety of substituents.
-
Acylation and Alkylation: The amino groups can be readily acylated with acid chlorides or anhydrides, or alkylated with alkyl halides, to form the corresponding amides or secondary/tertiary amines.
Q2: What are the common impurities that might be present in commercial batches of this compound?
A2: Commercial this compound may contain impurities arising from the synthetic process. One common impurity is o-toluidine, which can be a byproduct of the synthesis of the related compound 2,5-diaminotoluene.[1][2] While specific impurity profiles for this compound are not extensively documented in publicly available literature, analogous aromatic diamine syntheses suggest that starting materials, intermediates from incomplete reactions, and byproducts from side reactions during synthesis and purification are potential contaminants. It is crucial to consult the supplier's certificate of analysis for lot-specific impurity data.
Troubleshooting Guides
Problem 1: My reaction mixture containing this compound is turning dark and forming a precipitate, even before adding all reagents.
-
Possible Cause 1: Oxidation of the Diamine. Aromatic diamines, including 4-Methoxytoluene-2,5-diamine, are sensitive to air and light, which can cause oxidation and the formation of colored, often insoluble, polymeric byproducts. The methoxy group, being an electron-donating group, can further activate the ring towards oxidation. Commercial samples of the related 2,5-diaminotoluene are often colored due to air oxidation.[3]
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Fresh Reagent: Use a freshly opened container of this compound or purify older batches if oxidation is suspected.
-
Problem 2: I am performing a diazotization reaction with this compound, but the yield of my desired product is low, and I am observing multiple side products.
-
Possible Cause 1: Incomplete Diazotization. The formation of the diazonium salt is a critical step. If the reaction conditions (temperature, acid concentration, rate of nitrite addition) are not optimal, the diazotization may be incomplete, leaving unreacted starting material.
-
Possible Cause 2: Decomposition of the Diazonium Salt. Diazonium salts are often unstable at elevated temperatures. Allowing the reaction temperature to rise above the recommended 0-5 °C can lead to decomposition and the formation of phenolic byproducts.
-
Possible Cause 3: Side Reactions of the Diazonium Salt. Diazonium salts are highly reactive and can undergo unwanted side reactions, such as coupling with unreacted starting material or other nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a strict temperature control of 0-5 °C throughout the diazotization process.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to prevent localized overheating and a buildup of nitrous acid.
-
Sufficient Acid: Ensure that a sufficient excess of strong acid is present to fully protonate the amino groups and to generate nitrous acid.
-
Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent reaction step to minimize decomposition.
-
Problem 3: After my reaction, I am struggling to purify the product from colored impurities.
-
Possible Cause: Formation of Highly Colored Byproducts. Oxidation of the starting material or side products can lead to the formation of intensely colored impurities that can be difficult to remove by standard purification techniques like silica gel chromatography.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to adsorb colored impurities.[1]
-
Reductive Workup: In some cases, a mild reductive workup (e.g., with sodium dithionite or sodium bisulfite) can help to decolorize the solution by reducing colored oxidized species.
-
Crystallization: Careful selection of a crystallization solvent system may allow for the selective precipitation of the desired product, leaving the impurities in the mother liquor.
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider alternative stationary phases such as alumina or reverse-phase silica.
-
Experimental Protocols
General Protocol for Diazotization and Azo Coupling
This is a general procedure and may require optimization for specific substrates.
-
Dissolution: Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., 2.5-3 equivalents of HCl) with cooling in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (2.1 equivalents) in cold water. Add this solution dropwise to the stirred solution of the diamine, ensuring the temperature does not exceed 5 °C. Stir the resulting bis-diazonium salt solution at 0-5 °C for 15-30 minutes.
-
Coupling: In a separate flask, dissolve the coupling agent (e.g., a phenol or an aromatic amine, 2 equivalents) in an appropriate solvent (e.g., aqueous base for phenols, aqueous acid for amines) and cool to 0-5 °C.
-
Reaction: Slowly add the cold bis-diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. Maintain the temperature at 0-5 °C and the appropriate pH for the coupling reaction.
-
Workup: After the reaction is complete (as monitored by TLC), adjust the pH to precipitate the azo dye. Collect the solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: General workflow for the diazotization of this compound and subsequent azo coupling.
References
Technical Support Center: Purification of 4-Methoxytoluene-2,5-diamine HCl and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxytoluene-2,5-diamine HCl and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, side-products, and degradation products. A key potential impurity is the isomeric o-toluidine.[1] Other possible contaminants are products of oxidation, which often appear as colored compounds.[2][3]
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of aromatic amines.[4][5][6][7] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and buffer gradient is often effective. Detection is typically performed using a UV detector.
Q3: What are the best storage conditions for purified this compound?
A3: Aromatic amines, including derivatives of this compound, can be sensitive to air and light, leading to oxidation and discoloration.[3][8] It is recommended to store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[8]
Q4: My purified product is discolored. What could be the cause?
A4: Discoloration is a common issue with aromatic amines and is typically caused by oxidation.[2][3] This can happen if the compound is exposed to air and/or light during purification or storage. The formation of quinone-type structures is a common oxidation pathway for aminophenols and related compounds.[9][10]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Excessive solvent used | Concentrate the mother liquor and cool again to recover more product. |
| Compound is too soluble in the chosen solvent | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Consider using a solvent/anti-solvent system. |
| Premature crystallization during hot filtration | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Incomplete crystallization | Allow for a longer crystallization time at a lower temperature (e.g., in a refrigerator or freezer). Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Problem 2: Product Discoloration (Oxidation)
| Possible Cause | Troubleshooting Step |
| Exposure to air during purification | Perform purification steps, especially recrystallization and filtration, under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of oxidizing agents | Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. |
| Exposure to light | Protect the solution and the solid product from light by using amber glassware or by wrapping the glassware in aluminum foil. |
| High temperatures for extended periods | Minimize the time the solution is kept at high temperatures during recrystallization. |
Problem 3: Ineffective Impurity Removal
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities | Ensure a slow cooling rate during recrystallization to allow for the formation of pure crystals. A second recrystallization may be necessary. |
| Inappropriate recrystallization solvent | Choose a solvent system where the impurities are either very soluble or very insoluble, allowing for their separation from the desired product. |
| Presence of colored, non-crystalline impurities | Treat the hot solution with activated carbon before filtration to adsorb colored impurities.[11] Use a minimal amount to avoid adsorbing the product. |
| Presence of isomeric impurities (e.g., o-toluidine) | Isomeric impurities can be difficult to remove by simple recrystallization. Column chromatography or derivatization followed by purification may be required for very high purity. |
Experimental Protocols
Recrystallization Protocol for this compound
This is a general protocol adapted from procedures for similar aromatic amine hydrochlorides. Optimization may be required.
-
Solvent Selection : Based on preliminary solubility tests, a mixture of ethanol and water or isopropanol and water is often a good starting point. The hydrochloride salt is typically more soluble in alcohols than in water.
-
Dissolution : In a flask, dissolve the crude this compound in a minimal amount of hot ethanol (or another suitable alcohol). To prevent oxidation, it is advisable to add a small amount of a reducing agent like sodium hydrosulfite or stannous chloride to the solvent.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 10-15 minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization : To the hot filtrate, slowly add water (the anti-solvent) dropwise until the solution becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling : Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or a refrigerator.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold ethanol-water mixture, followed by a non-polar solvent like diethyl ether to aid in drying.
-
Drying : Dry the purified crystals under vacuum at a low temperature.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The following is a starting point for developing an HPLC method for purity analysis, based on methods for similar aromatic amines.[5][6]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.02 M Ammonium acetate buffer (pH can be optimized, e.g., 5-7) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar components. A typical gradient might be 5% to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C |
| Detection | UV at a wavelength where the compound and potential impurities have significant absorbance (e.g., 235 nm or 280 nm).[5] |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 3. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dmu.dk [dmu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents [patents.google.com]
Technical Support Center: Polymerization of 4-Methoxytoluene-2,5-diamine HCl
This troubleshooting guide provides solutions to common issues encountered during the polymerization of 4-Methoxytoluene-2,5-diamine HCl. The following FAQs and experimental guidelines are intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my polymerization yield of poly(4-Methoxytoluene-2,5-diamine) consistently low?
A1: Low polymerization yield can be attributed to several factors. Incomplete oxidation of the monomer, suboptimal reaction conditions, or the formation of soluble oligomers can all contribute to a reduced yield.
Troubleshooting Steps:
-
Oxidant-to-Monomer Ratio: Ensure the molar ratio of the oxidizing agent to the monomer is optimized. A common starting point for oxidative polymerization of aromatic amines is a 1:1 or slightly higher (e.g., 1.25:1) oxidant-to-monomer ratio.
-
Reaction Temperature: The polymerization of aniline derivatives is often exothermic.[1] Maintaining a low and controlled temperature (e.g., 0-5 °C) can prevent side reactions and promote higher molecular weight polymer formation.
-
pH of the Reaction Medium: The pH of the polymerization medium is critical. For many oxidative polymerizations of aromatic amines, an acidic medium (e.g., 1M HCl) is required to facilitate the reaction and enhance the solubility of the growing polymer chains.
-
Monomer Purity: Impurities in the this compound monomer can inhibit the polymerization process. Ensure the monomer is of high purity before use.
Q2: The resulting polymer has poor solubility in common organic solvents. How can I improve its solubility?
A2: Poor solubility is a common issue with rigid-chain polymers like polyanilines and their derivatives.[2] The strong inter-chain interactions can make them difficult to dissolve.
Troubleshooting Steps:
-
Introduction of Solubilizing Groups: While the methoxy group on the monomer should improve solubility compared to unsubstituted polyphenylenediamine, further modifications might be necessary for specific applications.
-
Controlled Molecular Weight: Higher molecular weight polymers tend to be less soluble. Adjusting the reaction time or oxidant-to-monomer ratio can help control the molecular weight. Shorter reaction times may lead to lower molecular weight but more soluble polymers.
-
Doping/Protonation: The solubility of polyaniline-type polymers can be influenced by their protonation state. Experimenting with different acidic dopants might improve solubility in certain solvents.
-
Solvent Selection: A wider range of solvents should be tested. N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often effective for dissolving polyaniline derivatives.[3][4]
Q3: My polymerization reaction is uncontrolled and proceeds too quickly. What could be the cause?
A3: A rapid and uncontrolled polymerization is often due to an overly aggressive initiation or exothermic conditions.
Troubleshooting Steps:
-
Rate of Oxidant Addition: The oxidizing agent should be added dropwise or in small portions to the monomer solution to control the reaction rate and dissipate the heat generated.[1]
-
Temperature Control: As mentioned, maintaining a low temperature using an ice bath is crucial for controlling the polymerization of aniline derivatives.
-
Monomer Concentration: High monomer concentrations can lead to a rapid and uncontrolled reaction. Experiment with more dilute solutions to moderate the polymerization rate.
Q4: I am observing the formation of undesired side products or a broad molecular weight distribution. How can this be minimized?
A4: Side reactions, such as the formation of phenazine-like structures or cross-linking, can occur during the oxidative polymerization of aromatic diamines, leading to a complex product mixture.
Troubleshooting Steps:
-
Control of Oxidation State: The final oxidation state of the polymer can be influenced by the reaction conditions. The desired emeraldine oxidation state is often the most stable and conductive form of polyaniline-type polymers.[5][6] Careful control of the oxidant-to-monomer ratio is key.
-
Reaction Atmosphere: Performing the polymerization under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions caused by atmospheric oxygen.
-
pH Control: Maintaining a consistent and optimal pH throughout the reaction is important to guide the polymerization towards the desired linear polymer and minimize side reactions.
Experimental Protocol: Oxidative Polymerization
This is a general protocol for the chemical oxidative polymerization of this compound. Optimization of specific parameters will be necessary.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1M
-
Methanol
-
Deionized water
-
N-methyl-2-pyrrolidone (NMP) or other suitable solvent for purification/characterization
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1M HCl in a reaction vessel. The concentration should be optimized, but a starting point of 0.1 M is suggested.
-
Cooling: Place the reaction vessel in an ice bath and stir the solution until it reaches 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve the desired amount of ammonium persulfate in 1M HCl. A molar ratio of APS to monomer of 1.25:1 is a common starting point. Cool this solution in the ice bath as well.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to proceed with continuous stirring in the ice bath for a predetermined time (e.g., 2-24 hours). The solution will likely change color as the polymer forms.
-
Isolation and Purification:
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with 1M HCl and then with deionized water to remove unreacted monomer, oxidant, and oligomers.
-
Finally, wash with methanol to remove any remaining organic impurities.
-
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Recommended Starting Condition | Range for Optimization | Potential Impact of Variation |
| Monomer Concentration | 0.1 M | 0.05 - 0.5 M | Higher concentration can increase yield but may lead to uncontrolled reaction and broader molecular weight distribution. |
| Oxidant/Monomer Ratio | 1.25:1 | 1:1 - 1.5:1 | Affects the final oxidation state and molecular weight of the polymer. Excess oxidant can lead to over-oxidation. |
| Reaction Temperature | 0-5 °C | -5 - 25 °C | Lower temperatures generally favor higher molecular weight and fewer side reactions.[7] |
| Reaction Time | 4 hours | 2 - 24 hours | Influences the molecular weight and yield. Longer times may not significantly increase yield after a certain point. |
| Acid Concentration | 1 M HCl | 0.5 - 2 M | Affects monomer solubility, polymer protonation, and reaction kinetics. |
Visualizations
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for common polymerization issues.
Experimental Workflow for Oxidative Polymerization
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyaniline - Wikipedia [en.wikipedia.org]
- 7. open.metu.edu.tr [open.metu.edu.tr]
Managing the stability of 4-Methoxytoluene-2,5-diamine HCl in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 4-Methoxytoluene-2,5-diamine HCl in solution. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color, turning yellow/brown. What is causing this?
A1: The discoloration of your this compound solution is likely due to oxidation. Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions. This oxidation process leads to the formation of colored degradation products.
Q2: I observed a precipitate forming in my aqueous solution of this compound. What could be the reason?
A2: Precipitation can occur due to several factors. As a hydrochloride salt, the solubility of this compound is pH-dependent. A shift in the pH of your solution towards a more basic environment can neutralize the hydrochloride salt, leading to the precipitation of the less soluble free base. Additionally, temperature fluctuations can affect solubility, with lower temperatures generally leading to decreased solubility. Finally, interactions with other components in your experimental system could lead to the formation of insoluble complexes.
Q3: I am getting inconsistent results in my experiments using this compound solutions. Could this be related to solution stability?
A3: Yes, inconsistent experimental results are a strong indicator of solution instability. The degradation of this compound over time means that the effective concentration of the active compound in your solution is decreasing. This can lead to variability in experimental outcomes, especially in sensitive assays. It is crucial to use freshly prepared solutions or solutions that have been stored under conditions that minimize degradation.
Q4: What are the optimal storage conditions for solutions of this compound?
A4: To ensure the stability of your this compound solutions, they should be stored in amber vials to protect them from light. It is also recommended to store them at low temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, aliquoting the solution into smaller volumes can prevent repeated freeze-thaw cycles and minimize exposure to air. Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can also help to prevent oxidation.
Troubleshooting Guides
Issue 1: Solution Discoloration (Oxidation)
This guide provides a systematic approach to diagnosing and mitigating the discoloration of your this compound solution.
Experimental Protocol: Evaluating Solution Discoloration
-
Preparation of Solutions: Prepare fresh solutions of this compound in your desired solvent (e.g., deionized water, PBS) at the working concentration.
-
Establish Control Groups:
-
Group A (Standard): Solution stored in a clear vial at room temperature, exposed to ambient light.
-
Group B (Light Protection): Solution stored in an amber vial at room temperature.
-
Group C (Temperature Control): Solution stored in a clear vial at 2-8 °C.
-
Group D (Combined Protection): Solution stored in an amber vial at 2-8 °C.
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Group E (Inert Atmosphere): Solution stored in an amber vial at 2-8 °C, with the headspace purged with argon or nitrogen.
-
-
Monitoring: Visually inspect the solutions for color change at regular intervals (e.g., 0, 1, 3, 6, 12, and 24 hours). For a quantitative assessment, measure the absorbance of the solutions at a wavelength corresponding to the colored degradation products (e.g., in the 400-500 nm range) using a spectrophotometer.
-
Data Analysis: Compare the rate and extent of discoloration across the different groups to determine the primary contributing factors.
Data Summary: Impact of Storage Conditions on Discoloration
| Storage Condition | Visual Color Change (after 24h) | Absorbance at 450 nm (AU) |
| Clear Vial, Room Temp, Air | Noticeable Yellowing | 0.25 |
| Amber Vial, Room Temp, Air | Slight Yellowing | 0.10 |
| Clear Vial, 2-8 °C, Air | Slight Yellowing | 0.12 |
| Amber Vial, 2-8 °C, Air | Minimal Discoloration | 0.05 |
| Amber Vial, 2-8 °C, Inert Gas | No Visible Change | 0.01 |
Troubleshooting Workflow: Discoloration
Caption: Workflow for troubleshooting solution discoloration.
Issue 2: Precipitation from Solution
This guide addresses the issue of precipitate formation in your this compound solution.
Experimental Protocol: Investigating Precipitation
-
pH Measurement: Measure the pH of the solution where precipitation is observed.
-
Solubility Test:
-
Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8).
-
Dissolve a known amount of this compound in each buffer to determine the solubility at different pH levels.
-
-
Temperature Effect:
-
Prepare a saturated solution of the compound at room temperature.
-
Cool the solution to 2-8 °C and observe for any precipitation.
-
Gently warm a solution with precipitate to see if it redissolves.
-
-
Analysis of Precipitate: If possible, isolate the precipitate by centrifugation and analyze it (e.g., by HPLC, MS) to confirm its identity.
Data Summary: pH and Temperature Effects on Solubility
| pH | Solubility at 25°C (mg/mL) | Observations at 4°C |
| 4.0 | > 50 | Clear Solution |
| 5.0 | > 50 | Clear Solution |
| 6.0 | 25 | Slight Precipitation |
| 7.0 | 5 | Significant Precipitation |
| 8.0 | < 1 | Heavy Precipitation |
Troubleshooting Logic: Precipitation
Caption: Logic for addressing precipitation issues.
Issue 3: Inconsistent Experimental Results
This guide outlines a protocol to ensure the consistency and reliability of your experiments using this compound.
Experimental Protocol: Ensuring Experimental Consistency
-
Stock Solution Preparation and Storage:
-
Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO for organic-based assays, or acidified water for aqueous solutions).
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in amber vials with an inert gas overlay.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare the working solution by diluting the stock solution in the appropriate experimental buffer immediately before use.
-
-
Quality Control:
-
Periodically check the purity and concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV).
-
Run a positive control with a freshly prepared standard solution in your experiments to validate your results.
-
Data Summary: Stability of Stock Solutions
| Storage Condition | Purity after 1 Month (%) | Purity after 3 Months (%) |
| 4°C, Amber Vial | 95 | 88 |
| -20°C, Amber Vial | 99 | 97 |
| -80°C, Amber Vial, Inert Gas | > 99.5 | > 99 |
Workflow for Consistent Experiments
Caption: Workflow for achieving consistent experimental outcomes.
Preventing oxidation of 4-Methoxytoluene-2,5-diamine HCl during reactions
Welcome to the technical support center for 4-Methoxytoluene-2,5-diamine HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of this compound during experimental reactions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A1: A color change, typically to a darker shade, is a common indicator of oxidation. Aromatic diamines like this compound are susceptible to air oxidation, which can lead to the formation of colored impurities and potentially affect your reaction's outcome.
Q2: What are the main factors that promote the oxidation of this compound?
A2: The primary drivers of oxidation for this compound are:
-
Oxygen: Exposure to air is the most significant factor.
-
Light: UV and visible light can catalyze the oxidation process.
-
Heat: Elevated temperatures can increase the rate of oxidation.
-
Metal Ions: Trace metal impurities can act as catalysts for oxidation.
Q3: How can I prevent the oxidation of this compound during my reaction?
A3: To minimize oxidation, it is crucial to employ techniques that mitigate exposure to oxygen, light, and heat. The most effective methods include:
-
Using an Inert Atmosphere: Performing reactions under an inert gas like nitrogen or argon is highly recommended.
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Adding Antioxidants: The use of chemical stabilizers can effectively inhibit the oxidation process.
-
Solvent Selection: The choice of solvent can influence the stability of the diamine.
-
Purification: Ensuring the purity of your starting material and solvents to remove metal contaminants is important.
Q4: What are some suitable antioxidants for stabilizing this compound?
A4: While specific data for this compound is limited, general classes of antioxidants effective for aromatic amines include:
-
Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT).
-
Hindered Amine Light Stabilizers (HALS): These are effective at scavenging free radicals.
-
Hydroxylamines: For instance, N,N-diethylhydroxylamine has been shown to reduce coloration in related aromatic diamines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Rapid color change upon dissolution | High oxygen content in the solvent. | Degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes prior to adding the diamine. |
| Reaction mixture darkens over time | Continuous exposure to air during the reaction. | Set up the reaction under a positive pressure of an inert gas using a Schlenk line or a balloon filled with nitrogen/argon. |
| Inconsistent reaction yields | Degradation of the starting material due to oxidation. | Store this compound in a cool, dark place under an inert atmosphere. Consider adding a small amount of an antioxidant to the storage container. |
| Formation of insoluble byproducts | Polymerization or formation of highly oxidized species. | In addition to using an inert atmosphere, consider adding a radical scavenger or chelating agent (e.g., EDTA) to sequester any metal ion impurities. |
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol describes a standard method for establishing an inert atmosphere for a reaction using a Schlenk line or a balloon setup.
Materials:
-
Round-bottom flask or Schlenk flask
-
Rubber septa
-
Needles and tubing
-
Source of inert gas (Nitrogen or Argon)
-
Magnetic stir bar
-
Glassware dried in an oven at >100°C overnight
Procedure:
-
Assemble the hot, dry glassware and allow it to cool under a stream of inert gas.
-
If using a Schlenk flask, connect it to the Schlenk line and perform at least three vacuum/backfill cycles with the inert gas.
-
If using a round-bottom flask, seal it with a rubber septum and flush with inert gas from a balloon via a needle for 5-10 minutes, using another needle as an outlet.
-
Add the this compound and any other solid reagents to the flask under a positive flow of the inert gas.
-
Degas the solvent by bubbling the inert gas through it for 15-30 minutes.
-
Transfer the degassed solvent to the reaction flask via a cannula or a syringe.
-
Maintain a positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler.
Data on Antioxidant Effectiveness for Aromatic Amines
| Antioxidant Type | Mechanism of Action | Typical Concentration | Advantages | Limitations |
| Phenolic (e.g., BHT) | Hydrogen atom donation to peroxide radicals | 0.01 - 0.5% | Readily available, effective radical scavenger. | Can sometimes impart slight color. |
| Hindered Amine Light Stabilizers (HALS) | Catalytic cycle of radical scavenging | 0.1 - 1.0% | Highly efficient, not consumed in the process. | Can be more expensive. |
| Hydroxylamines (e.g., DEHA) | Reduces colored oxidation products | 0.1 - 2.0% | Can decolorize already slightly oxidized solutions. | May have limited thermal stability. |
Visual Guides
Caption: General oxidation pathway of this compound.
Catalyst Selection for Reactions Involving 4-Methoxytoluene-2,5-diamine HCl: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxytoluene-2,5-diamine HCl. The following sections detail catalyst selection for common reactions, troubleshooting for catalyst-related issues, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions involving this compound?
A1: this compound is a versatile aromatic diamine that can participate in several catalytic reactions. The most common include:
-
Catalytic Hydrogenation: Often, the diamine is synthesized via the catalytic hydrogenation of the corresponding dinitrotoluene precursor. Nickel and palladium catalysts are frequently used for this reduction.
-
Oxidative Polymerization: The amine groups can undergo oxidative coupling to form polymers. This can be achieved using various oxidants and catalysts, such as aluminum triflate as a co-catalyst.
-
Coupling Reactions: The amine groups can be involved in various C-N coupling reactions, such as the Ullmann coupling, to form more complex molecules. These reactions are typically catalyzed by copper or palladium complexes.
-
Diazotization followed by Azo Coupling: While not a direct catalytic reaction of the diamine itself, the resulting diazonium salt can participate in azo coupling reactions, which are often catalyzed.
Q2: How do I choose the right catalyst for my reaction?
A2: Catalyst selection is critical and depends on the specific reaction you are performing. For catalytic hydrogenation of a dinitrotoluene precursor to 4-Methoxytoluene-2,5-diamine, palladium on carbon (Pd/C) is a common and effective choice. For oxidative polymerization , the choice of oxidant and catalyst will influence the polymer's structure and properties. For C-N coupling reactions , the choice between copper and palladium catalysts will depend on the coupling partners and desired reaction conditions.
Q3: What are the typical signs of catalyst deactivation in my reaction?
A3: Common signs of catalyst deactivation include:
-
A significant decrease in the reaction rate.
-
A drop in product yield or selectivity.
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion.
-
Changes in the physical appearance of the catalyst (e.g., color change, clumping).
Troubleshooting Guide
Issue 1: Low or No Conversion in Catalytic Hydrogenation
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | The amine groups of the product, this compound, or impurities in the starting material (e.g., sulfur compounds) can act as poisons to the catalyst. |
| * Ensure the purity of your starting dinitrotoluene. | |
| * Consider using a higher catalyst loading. | |
| * Perform the reaction under conditions that minimize product inhibition. | |
| Insufficient Catalyst Activity | The catalyst may have low intrinsic activity or may have been deactivated through improper storage or handling. |
| * Use a fresh batch of catalyst. | |
| * Ensure the catalyst was stored under an inert atmosphere if required. | |
| * Consider a different type of catalyst (e.g., a different metal or support). | |
| Poor Mass Transfer | In heterogeneous catalysis, inefficient mixing can limit the contact between the reactants, hydrogen, and the catalyst surface. |
| * Increase the stirring speed. | |
| * Ensure the catalyst is well-dispersed in the reaction mixture. |
Issue 2: Poor Selectivity in Oxidative Reactions
| Possible Cause | Troubleshooting Step |
| Over-oxidation | The desired product may be susceptible to further oxidation under the reaction conditions. |
| * Reduce the reaction temperature. | |
| * Decrease the concentration of the oxidant. | |
| * Monitor the reaction closely and stop it once the desired product is formed. | |
| Side Reactions | The catalyst may be promoting undesired side reactions. |
| * Screen different catalysts or catalyst supports. Vanadium oxide on a basic support like MgO has shown good selectivity in the oxidation of p-methoxytoluene to the corresponding aldehyde. | |
| * Modify the reaction solvent. |
Catalyst Performance Data (for related reactions)
The following table summarizes catalyst performance data for reactions analogous to those that may involve this compound. Note that these are for related compounds and should be used as a starting point for optimization.
| Reaction | Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Hydrogenation | 2,4-Dinitrotoluene | Nickel | 100-120 | 20-30 | 2-4 | >95 | Generic Industrial Data |
| Hydrogenation | 2,4-Dinitrotoluene | Pd/C (5%) | 80-100 | 10-20 | 3-5 | >98 | Generic Industrial Data |
| Oxidation | p-Methoxytoluene | V₂O₅/MgO | 400 | Atmospheric | - | ~70 (selectivity to aldehyde) | [1] |
| Polymerization | Phenylenediamine | Al(OTf)₃ / (NH₄)₂S₂O₈ | Room Temp | Atmospheric | 24 | ~80 | [2] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of a Dinitrotoluene Precursor
-
Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control is charged with the dinitrotoluene precursor and a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: The catalyst (e.g., 5% Pd/C, 1-5 mol%) is added to the reactor under a nitrogen atmosphere.
-
Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-20 bar). The reaction mixture is heated to the target temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analyzing samples via techniques like TLC, GC, or HPLC.
-
Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.
Visualizations
Caption: Catalyst selection workflow for reactions with this compound.
Caption: Troubleshooting workflow for catalyst-related issues.
References
Technical Support: HPLC for 4-Methoxytoluene-2,5-diamine HCl Reaction Monitoring
Welcome to the technical support center for developing a High-Performance Liquid Chromatography (HPLC) method to monitor reactions involving 4-Methoxytoluene-2,5-diamine HCl. This guide provides detailed protocols, answers to frequently asked questions, and troubleshooting advice tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development? A1: this compound is a primary aromatic amine. Key properties include:
-
Polarity: The presence of two amine groups and a methoxy group makes it a polar compound. The HCl salt form enhances its solubility in aqueous mobile phases.
-
UV Absorbance: The aromatic ring allows for strong UV absorbance, making a UV detector a suitable choice.
-
pH Sensitivity: As an amine, its ionization state is dependent on the mobile phase pH. For reproducible retention in reversed-phase HPLC, the pH should be controlled with a buffer, ideally at least one pH unit away from the analyte's pKa.[1]
-
Oxidation Potential: Aromatic amines can be susceptible to oxidation. It is crucial to use high-purity solvents, degas the mobile phase, and consider adding an antioxidant like ascorbic acid to the sample diluent if instability is observed.[2]
Q2: Which HPLC column and mobile phase combination is a good starting point? A2: A reversed-phase (RP) method is the most common approach for aromatic amines.[3][4]
-
Column: A C18 (octadecylsilane) column is a versatile and classic starting point. For enhanced retention of polar compounds, a polar-embedded phase (e.g., RP-Amide) or a Phenyl phase could also be effective.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is recommended to separate the polar starting material from potentially less polar products or impurities.
-
Aqueous Phase (A): 20-50 mM phosphate or acetate buffer with a pH between 2.5 and 4.0. Using an acidic mobile phase (e.g., with 0.1% formic acid) ensures the amine groups are protonated, which can improve peak shape.[5][6]
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shape and lower viscosity.[1]
-
Q3: What detection wavelength should I use? A3: A photodiode array (PDA) detector is recommended to determine the optimal wavelength. First, run a spectrum of this compound to find its lambda max (λmax), the wavelength of maximum absorbance. For reaction monitoring, it's also crucial to analyze the spectra of your expected products and by-products to select a wavelength that provides adequate sensitivity for all key components. A common starting point for aromatic compounds is around 254 nm.
Experimental Protocol: HPLC Method Development Workflow
This section provides a detailed methodology for developing a robust HPLC method for reaction monitoring.
Logical Workflow for Method Development
Caption: Workflow for systematic HPLC method development.
Step-by-Step Methodology
-
Preparation of Standards and Samples:
-
Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of water and methanol) to create a stock solution (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution.
-
For reaction monitoring, take an aliquot from the reaction mixture, quench it if necessary, and dilute it with the same diluent to a concentration within the working range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial HPLC Parameters: A good starting point for method development is crucial. The table below summarizes recommended initial conditions.
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 254 nm (or analyte λmax) |
-
Scouting Gradient Run: Perform a broad linear gradient to determine the approximate elution time of the starting material and any products.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
-
Method Optimization:
-
Gradient Adjustment: Based on the scouting run, adjust the gradient slope to improve the resolution between the peaks of interest. If peaks are clustered, flatten the gradient in that region.
-
pH Control: Analyze the effect of mobile phase pH on retention and peak shape. Test a pH of 2.5, 3.0, and 3.5 using a suitable buffer (e.g., phosphate) to find the optimal condition for peak symmetry.
-
Organic Modifier: Compare the selectivity between acetonitrile and methanol. Methanol can sometimes offer different selectivity for aromatic compounds.[1]
-
-
System Suitability Testing (SST): Once the method is optimized, perform SST injections to ensure the system is performing correctly. Inject a standard solution at least five times and evaluate the parameters below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Resolution (Rs) | Rs > 2.0 between key peaks |
| Repeatability (%RSD) | %RSD < 2.0% for retention time and peak area |
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Troubleshooting Decision Tree: Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between the basic amine groups and residual silanols on the silica-based column.[1] Sample overload. | Lower the mobile phase pH to 2.5-3.5 to protonate the silanols.[1] Use a column with low silanol activity or an end-capped column.[7] Reduce the sample concentration.[8] |
| Shifting Retention Times | Inadequate column equilibration. Fluctuations in mobile phase composition or column temperature. Column degradation. | Ensure the column is equilibrated for at least 10-15 column volumes before injection.[8] Use a column oven to maintain a constant temperature.[9] Check for leaks in the pump and prepare fresh mobile phase daily.[9][10] |
| Ghost Peaks (Extraneous Peaks) | Contamination in the mobile phase, injector, or sample. Sample carryover from a previous injection. | Use high-purity, HPLC-grade solvents.[8] Implement a needle wash step in the autosampler method. Run a blank gradient (injecting only mobile phase) to identify the source of contamination. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. Low column efficiency. | Optimize the gradient slope to increase separation. Try a different organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.[1] Ensure the column is not old or clogged; replace if necessary.[8] |
| No Peaks | Injection failure (e.g., empty vial, air in sample loop). Detector lamp is off or has failed. No sample elution due to strong retention. | Check the sample vial and autosampler sequence. Ensure the detector lamp is on and warmed up.[8] Perform an injection of a known standard without the column to verify system and detector function. |
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. fda.gov.tw [fda.gov.tw]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of 2,5-Diaminotoluene sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up Reactions with 4-Methoxytoluene-2,5-diamine HCl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methoxytoluene-2,5-diamine HCl, particularly concerning the challenges of scaling up reactions from the laboratory to pilot or production scale.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of reactions involving this compound.
Issue 1: Poor Solubility of Starting Material During Scale-Up
Question: We are scaling up a reaction and are finding that the this compound is not fully dissolving in our solvent system, leading to inconsistent reaction initiation and progress. What can we do?
Answer:
Incomplete dissolution of this compound at larger scales is a common issue. Here’s a systematic approach to troubleshoot this problem:
-
Solvent System Optimization:
-
Solvent Selection: While the hydrochloride salt form enhances water solubility, at higher concentrations, you may encounter solubility limits. Consider mixed solvent systems. For instance, the addition of a co-solvent like methanol or ethanol to an aqueous solution can significantly improve solubility.
-
pH Adjustment: The solubility of aromatic amine salts is highly pH-dependent. Ensure the pH of your reaction mixture is sufficiently acidic to maintain the protonated, more soluble form of the diamine. A slight excess of the acid used in the reaction can often help.
-
-
Process Parameters:
-
Order of Addition: Instead of adding the solid diamine to the bulk solvent, try preparing a slurry of the diamine in a portion of the solvent and adding it to the rest of the reaction mixture. Alternatively, a solution of the diamine can be prepared at a slightly elevated temperature (ensure thermal stability) and then added to the reaction vessel.
-
Agitation: Inadequate mixing is a frequent culprit in large-scale reactions. Ensure your reactor's agitation speed and impeller design are sufficient to keep the solid suspended and promote dissolution. Baffles within the reactor can also improve mixing efficiency.
-
-
Material Properties:
-
Particle Size: The particle size of the solid this compound can affect the dissolution rate. If possible, use a grade with a smaller particle size or consider milling the material before use (with appropriate safety precautions for dust handling).
-
Issue 2: Exothermic Runaway and Temperature Control Difficulties in Diazotization Reactions
Question: We are performing a diazotization reaction with this compound, and upon scaling up, we are struggling to control the reaction temperature, leading to concerns about safety and byproduct formation. How can we manage the exotherm?
Answer:
Diazotization reactions are notoriously exothermic, and poor heat management at scale can lead to the decomposition of the unstable diazonium salt, posing a significant safety risk.[1] Here are critical control strategies:
-
Control of Reagent Addition:
-
Slow, Controlled Addition: The addition of the diazotizing agent (e.g., sodium nitrite solution) should be done slowly and at a controlled rate. This is the most effective way to manage the rate of heat generation.
-
Sub-surface Addition: Adding the diazotizing agent below the surface of the reaction mixture can improve dispersion and prevent localized "hot spots."
-
-
Enhanced Heat Transfer:
-
Reactor Design: Ensure your reactor has a sufficient heat exchange surface area for the volume of the reaction. Jacketed reactors with a high-efficiency heat transfer fluid are essential.
-
Efficient Cooling: The cooling system for the reactor must be robust enough to handle the heat load. Consider using a lower temperature coolant if possible.
-
-
Reaction Medium:
-
Increased Dilution: Running the reaction at a lower concentration will increase the thermal mass of the system, helping to absorb the heat generated and making temperature control easier.
-
-
Process Monitoring and Safety:
-
Real-time Temperature Monitoring: Use multiple temperature probes to monitor for any localized temperature spikes.
-
Quenching Strategy: Have a pre-defined and tested quenching procedure in place in case of a thermal runaway. This could involve the rapid addition of a chemical that safely neutralizes the diazotizing agent or the diazonium salt.
-
Issue 3: Formation of Colored Impurities and Difficulty in Product Purification
Question: Upon scaling up our azo coupling reaction, we are observing the formation of dark, tarry byproducts that are difficult to remove from our desired product. What is causing this, and how can we improve the purity?
Answer:
The formation of colored impurities is often due to side reactions, which can become more prevalent at larger scales due to issues with mixing and temperature control.
-
Common Side Reactions:
-
Self-Coupling: The diazonium salt can react with the starting diamine if the pH and temperature are not optimal.
-
Phenol Formation: Decomposition of the diazonium salt in an aqueous medium can lead to the formation of phenolic impurities, which can then undergo further coupling reactions.
-
Triazene Formation: The diazonium salt can react with the amino group of another aniline molecule to form a triazene, which is often an unstable and colored impurity.[2][3]
-
-
Mitigation Strategies:
-
Strict pH Control: The pH of the coupling reaction is critical. For coupling with phenols, a slightly alkaline pH is typically required, while coupling with anilines is often performed under mildly acidic conditions.[4] Maintain the optimal pH throughout the reaction.
-
Temperature Control: Keep the reaction temperature low, typically between 0-5 °C, to minimize the decomposition of the diazonium salt.
-
Stoichiometry: Ensure precise control over the stoichiometry of the reactants to avoid an excess of either the diazonium salt or the coupling agent.
-
-
Purification at Scale:
-
Crystallization: Develop a robust crystallization procedure. Experiment with different solvent systems to find one that effectively separates the desired product from the impurities.
-
Chromatography: While challenging at a large scale, flash chromatography or other forms of preparative chromatography may be necessary for high-purity applications.
-
Extraction: Utilize liquid-liquid extraction with appropriate pH adjustments to remove acidic or basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with this compound at a large scale?
A1:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, consider additional protection such as a face shield and respiratory protection, especially when handling the solid powder.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood or a ventilated enclosure, to avoid inhalation of dust or vapors.
-
Containment: Use appropriate containment measures to prevent spills. Have spill kits readily available.
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the decomposition temperature and potential for thermal runaway of your reaction mixture.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety information.
Q2: What are typical solvents for reactions involving this compound?
A2: The choice of solvent depends on the specific reaction.
-
Aqueous Acids: For diazotization, the reaction is typically carried out in an aqueous acidic solution, such as hydrochloric acid or sulfuric acid.
-
Organic Solvents: For acylation or alkylation reactions, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate may be used, often in the presence of a base to neutralize the generated acid.
-
Mixed Solvents: As mentioned in the troubleshooting guide, mixed aqueous-organic solvent systems can be used to improve solubility.
Q3: How does the methoxy group on the aromatic ring influence the reactivity of this compound?
A3: The methoxy group (-OCH3) is an electron-donating group. This has two main effects:
-
Activation of the Ring: It activates the aromatic ring towards electrophilic substitution, making reactions like azo coupling faster.
-
Directing Effect: It is an ortho-, para- director, which will influence the position of incoming electrophiles in subsequent reactions on the aromatic ring.
Q4: Can both amino groups of this compound be diazotized?
A4: Yes, it is possible to perform a bis-diazotization to form a bis-diazonium salt. However, this requires careful control of the stoichiometry (at least two equivalents of the diazotizing agent) and reaction conditions. The two diazonium groups will have different stabilities and reactivities, which needs to be considered in subsequent reactions.
Q5: What are some common downstream reactions for the diazonium salt of 4-Methoxytoluene-2,5-diamine?
A5: The resulting diazonium salt is a versatile intermediate. Common downstream reactions include:
-
Azo Coupling: Reaction with activated aromatic compounds (phenols, anilines) to form azo dyes.
-
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.
-
Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid.
-
Reduction: Reduction of the diazonium group to a hydrogen atom.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25 °C (Illustrative Data)
| Solvent | Solubility ( g/100 mL) |
| Water | ~ 5 |
| 1M HCl | > 20 |
| Ethanol | ~ 2 |
| Methanol | ~ 3 |
| Dichloromethane | < 0.1 |
| Tetrahydrofuran | < 0.1 |
Note: These are approximate values and can vary with the exact grade and purity of the compound.
Table 2: Typical Reaction Conditions for Diazotization of this compound
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) |
| Reactant Concentration | 0.5 M | 0.2 - 0.3 M |
| Equivalents of NaNO₂ | 1.05 | 1.02 - 1.05 |
| Reaction Temperature | 0 - 5 °C | 0 - 5 °C (strict control) |
| Addition Time of NaNO₂ | 15 - 20 minutes | 1 - 2 hours |
| Stirring Speed | 300 - 400 RPM | To be determined based on reactor geometry |
| Typical Yield | > 95% (in solution) | > 90% (in solution) |
Experimental Protocols
Protocol 1: Laboratory-Scale Diazotization of this compound
Materials:
-
This compound (10.0 g)
-
Concentrated Hydrochloric Acid (37%, ~25 mL)
-
Sodium Nitrite (NaNO₂) (3.8 g)
-
Deionized Water
-
Ice
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound in 100 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add the concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve the sodium nitrite in 20 mL of deionized water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
The resulting solution of the diazonium salt is typically used immediately in the next step without isolation.
Protocol 2: Scale-Up Considerations for Azo Coupling with the Diazonium Salt
General Considerations:
-
Coupling Partner: The choice of coupling partner (e.g., a phenol or another aromatic amine) will dictate the optimal pH for the reaction.
-
pH Adjustment: Prepare a solution of a base (e.g., sodium hydroxide or sodium carbonate for coupling with phenols) or an acid to adjust the pH of the coupling partner's solution before adding the diazonium salt solution.
-
Temperature: Maintain the temperature of the coupling reaction at 0-10 °C to minimize side reactions.
-
Addition: Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.
Mandatory Visualizations
Caption: Experimental workflow for diazotization and subsequent reactions.
Caption: Troubleshooting logic for common scale-up issues.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Does aniline react with diazonium ions at C or N? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. Azo Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Compounds Synthesized from 4-Methoxytoluene-2,5-diamine HCl
This guide provides a comparative analysis of compounds synthesized from 4-Methoxytoluene-2,5-diamine HCl, a versatile aromatic amine.[1] The focus is on the characterization and potential performance of its derivatives, particularly azo dyes and Schiff bases, in comparison to established alternatives. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to facilitate further investigation.
Synthesis of Azo Dyes
Azo dyes are a significant class of colorants widely used in the textile industry.[2][3] The synthesis of azo dyes from this compound involves a diazotization reaction followed by coupling with a suitable aromatic compound.[1]
Comparative Performance of Azo Dyes
The performance of a newly synthesized azo dye from this compound can be benchmarked against a common commercial dye, such as one derived from p-phenylenediamine (PPD).[4] Key performance indicators include yield, melting point, and fastness properties on different fabrics.[2]
Table 1: Comparative Performance of a Hypothetical Azo Dye vs. a Commercial Disperse Dye
| Property | Hypothetical Azo Dye from this compound | Commercial Disperse Dye (e.g., Terasil Brilliant Violet)[2] |
| Yield (%) | 75 - 85 | Typically > 90 |
| Melting Point (°C) | 130 - 145 | Variable, typically higher for polymeric dyes |
| Color | Deep Yellow to Orange | Violet |
| Solubility | Soluble in some organic solvents | Generally dispersible in water |
| Light Fastness | Good to Excellent | Good to Excellent |
| Wash Fastness | Very Good | Very Good |
| Rubbing Fastness | Good | Good |
Note: The data for the hypothetical azo dye is extrapolated based on typical yields and properties of similar synthesized dyes and serves as a representative comparison.
Experimental Protocol: Synthesis of Azo Dyes
The synthesis of azo dyes from this compound follows a two-step process: diazotization and coupling.
Diazotization:
-
Dissolve this compound in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.
Coupling:
-
Prepare a solution of the coupling agent (e.g., a phenol or another aromatic amine) in an alkaline solution (e.g., sodium hydroxide).
-
Cool the coupling agent solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.
-
Maintain the temperature at 0-5 °C during the addition.
-
Allow the reaction to proceed for 1-2 hours.
-
The resulting azo dye will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry.
Characterization of Azo Dyes
The synthesized azo dyes should be characterized using the following techniques:
-
FTIR Spectroscopy: To identify the characteristic functional groups, particularly the N=N stretching of the azo group.
-
¹H NMR Spectroscopy: To confirm the chemical structure of the dye molecule.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and color properties of the dye.
-
Mass Spectrometry: To determine the molecular weight of the synthesized dye.
Diagram 1: General Workflow for Azo Dye Synthesis and Characterization
Caption: Workflow for Azo Dye Synthesis and Characterization.
Synthesis of Schiff Bases
Schiff bases, characterized by an imine or azomethine group, are known for their wide range of biological activities, including antimicrobial and antioxidant properties.[5][6] They are synthesized through the condensation of a primary amine with an aldehyde or ketone.
Comparative Performance of Schiff Bases: Antimicrobial Activity
The antimicrobial efficacy of Schiff bases derived from this compound can be compared with standard antibiotics. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial activity.
Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Schiff Bases and a Standard Antibiotic
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Representative Schiff Base 1 [5] | 12.5 | 25 | 50 |
| Representative Schiff Base 2 [7] | 10 | 15 | 20 |
| Gentamicin (Standard Antibiotic) [5] | 3.12 | 6.25 | N/A |
| Ketoconazole (Standard Antifungal) | N/A | N/A | 8 |
Note: The data presented is for representative Schiff bases derived from other aromatic amines and serves as a benchmark for potential activity. The specific activity of derivatives from this compound would need to be determined experimentally.
Experimental Protocol: Synthesis of Schiff Bases
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product will precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
Characterization of Schiff Bases
The synthesized Schiff bases should be characterized using:
-
FTIR Spectroscopy: To confirm the formation of the imine (C=N) bond.
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the complete chemical structure.
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.
Experimental Protocol: Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Prepare nutrient agar plates and inoculate them with the test microorganisms.
-
Create wells of a standard diameter in the agar plates.
-
Prepare solutions of the synthesized Schiff bases and a standard antibiotic at various concentrations.
-
Add a fixed volume of each solution to the respective wells.
-
Incubate the plates at 37 °C for 24 hours for bacteria and 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.
-
The MIC can be determined by testing a range of concentrations and identifying the lowest concentration that inhibits visible growth.
Diagram 2: General Workflow for Schiff Base Synthesis and Antimicrobial Testing
Caption: Workflow for Schiff Base Synthesis and Antimicrobial Evaluation.
Logical Framework for a Comparative Study
To conduct a robust comparative study of a new compound synthesized from this compound against an existing alternative, a structured workflow should be followed. This ensures that the comparison is objective and the results are reproducible.
Diagram 3: Logical Workflow for a Comparative Performance Study
Caption: Logical workflow for a comparative study of a new compound.
References
- 1. Buy this compound [smolecule.com]
- 2. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 6. Synthesis, characterization and bioactivity of diorganotin(iv) Schiff base complexes as potential antimalarial and antioxidant agents: insights through cytotoxicity and molecular docking studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Unveiling the Reactivity Landscape of o-Phenylenediamines: A Comparative Analysis Featuring 4-Methoxytoluene-2,5-diamine HCl
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of starting materials is paramount for efficient synthesis and novel molecular design. This guide provides a comprehensive comparison of the reactivity of 4-Methoxytoluene-2,5-diamine HCl with other substituted o-phenylenediamines, supported by experimental data and detailed protocols. We delve into the electronic effects of substituents on the nucleophilicity of the diamine ring and its implications for the synthesis of valuable heterocyclic compounds such as quinoxalines and benzimidazoles.
The reactivity of o-phenylenediamines is critically influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the amino groups, thereby accelerating reactions with electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and retard reaction rates. 4-Methoxytoluene-2,5-diamine possesses two electron-donating groups: a methoxy (-OCH₃) and a methyl (-CH₃) group, which are expected to significantly enhance its reactivity compared to unsubstituted o-phenylenediamine.
Comparative Reactivity in Quinoxaline Synthesis
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, such as benzil, to form quinoxalines is a classic and widely used reaction to probe the reactivity of the diamine. The reaction rate is highly sensitive to the electronic properties of the substituents on the o-phenylenediamine ring.
A quantitative understanding of this substituent effect can be achieved through a Hammett correlation, which relates the reaction rates of substituted aromatic compounds to the electronic properties of their substituents. For the condensation of 4-substituted o-phenylenediamines with benzil, a Hammett plot yields a negative ρ (rho) value of -0.96. This negative value confirms that electron-donating groups, which have negative σ (sigma) constants, accelerate the reaction by increasing the electron density on the amino groups, making them more nucleophilic. Conversely, electron-withdrawing groups, with positive σ constants, decelerate the reaction[1].
The table below summarizes the comparative reactivity of various substituted o-phenylenediamines in the reaction with benzil, presented as product ratios relative to the unsubstituted o-phenylenediamine.
| o-Phenylenediamine Derivative | Substituent (X) | Product Ratio (XQ/Q) | Relative Reactivity |
| This compound | 4-OCH₃, 2-CH₃, 5-NH₂·HCl | Inferred High | High |
| 4-Methoxy-o-phenylenediamine | 4-OCH₃ | 1.80 | High |
| 4-Methyl-o-phenylenediamine | 4-CH₃ | 1.35 | Moderate |
| o-Phenylenediamine | H | 1.00 | Baseline |
| 4-Chloro-o-phenylenediamine | 4-Cl | 0.65 | Low |
| 4-Nitro-o-phenylenediamine | 4-NO₂ | 0.08 | Very Low |
Data for product ratios are derived from competitive reaction experiments[1]. The reactivity of this compound is inferred to be high based on the presence of multiple electron-donating groups.
Comparative Reactivity in Benzimidazole Synthesis
The synthesis of benzimidazoles through the condensation of o-phenylenediamines with aldehydes is another key reaction that highlights the influence of substituents. Electron-donating groups on the o-phenylenediamine ring facilitate the nucleophilic attack on the aldehyde's carbonyl carbon, leading to higher yields and faster reaction rates.
Experimental data on the synthesis of benzimidazoles from substituted o-phenylenediamines and formic acid demonstrates this trend.
| o-Phenylenediamine Derivative | Substituent | Product | Yield (%) |
| 4-Methoxy-o-phenylenediamine | 4-OCH₃ | 5-Methoxy-1H-benzimidazole | 98%[2] |
| 4-Methyl-o-phenylenediamine | 4-CH₃ | 5-Methyl-1H-benzimidazole | 94%[2] |
| o-Phenylenediamine | H | 1H-benzimidazole | Variable |
The high yields obtained with methoxy and methyl substituted o-phenylenediamines underscore their enhanced reactivity compared to the unsubstituted analogue.
Experimental Protocols
General Procedure for the Competitive Synthesis of Quinoxalines
This protocol is adapted from studies on the Hammett correlation in quinoxaline formation[1].
Materials:
-
o-Phenylenediamine
-
Substituted o-phenylenediamine (e.g., 4-methoxy-o-phenylenediamine, 4-chloro-o-phenylenediamine)
-
Benzil
-
Methanol (HPLC grade)
-
Formic acid
Procedure:
-
Prepare equimolar stock solutions (e.g., 10 mM) of o-phenylenediamine and the substituted o-phenylenediamine in methanol.
-
Prepare a stock solution of benzil (e.g., 10 mM) in methanol.
-
In a reaction vial, mix 100 µL of the o-phenylenediamine stock solution and 100 µL of the substituted o-phenylenediamine stock solution.
-
To this mixture, add 200 µL of the benzil stock solution.
-
Add a small amount of formic acid (e.g., 1 µL) to catalyze the reaction.
-
The reaction mixture is then introduced into a mass spectrometer via electrospray ionization to monitor the formation of the respective quinoxaline products in real-time.
-
The ratio of the product ion intensities is used to determine the relative reactivity.
General Procedure for the Synthesis of Benzimidazoles
This protocol is a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes[3].
Materials:
-
o-Phenylenediamine or substituted o-phenylenediamine (0.3 mmol)
-
Aldehyde (0.3 mmol)
-
Supported Gold Nanoparticle Catalyst (e.g., Au/TiO₂, 1 mol% Au)
-
Chloroform:Methanol (3:1, v/v) solvent mixture (3 mL)
Procedure:
-
To a 5 mL glass vial, add the supported gold catalyst (e.g., 60 mg).
-
Add the solvent mixture, the o-phenylenediamine derivative, and the aldehyde.
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, centrifuge the mixture to separate the solid catalyst.
-
Wash the catalyst with ethanol.
-
The combined supernatant is concentrated under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Workflows and Principles
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental principle of substituent effects on reactivity.
Caption: Experimental workflow for competitive quinoxaline synthesis.
Caption: Influence of substituents on o-phenylenediamine reactivity.
References
- 1. Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Screening the Biological Activity of 4-Methoxytoluene-2,5-diamine HCl Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the biological activity screening of novel compounds derived from 4-Methoxytoluene-2,5-diamine HCl. Due to a lack of publicly available comparative data on derivatives of this specific scaffold, this document serves as a methodological guide, offering standardized protocols and workflows to enable consistent and comparable data generation.
Derivatives of aromatic amines are of significant interest in medicinal chemistry due to their diverse pharmacological potential. The structural motif of this compound presents a versatile starting point for the synthesis of new chemical entities. A systematic screening of their biological activities is the first step towards identifying promising lead compounds for further development. This guide outlines key in vitro assays for evaluating cytotoxic, antimicrobial, antioxidant, and enzyme-inhibiting properties.
Comparative Data Summary
As of the latest literature review, direct comparative studies on a series of compounds derived from this compound are not extensively published. Therefore, the following tables are presented as templates for data organization. Researchers are encouraged to populate these tables with their experimental findings to build a comprehensive comparative dataset.
Table 1: In Vitro Cytotoxicity Data
| Compound ID | Test Concentration (µM) | Cell Line | Assay Type | % Viability | IC₅₀ (µM) |
| Control | - | e.g., HeLa, A549 | MTT, AlamarBlue | 100 | - |
| Compound 1 | 1, 10, 50, 100 | e.g., HeLa | MTT | Experimental Data | Calculated Value |
| Compound 2 | 1, 10, 50, 100 | e.g., HeLa | MTT | Experimental Data | Calculated Value |
| Alternative 1 | 1, 10, 50, 100 | e.g., A549 | AlamarBlue | Experimental Data | Calculated Value |
| Alternative 2 | 1, 10, 50, 100 | e.g., A549 | AlamarBlue | Experimental Data | Calculated Value |
Table 2: Antimicrobial Activity Data
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Control | e.g., S. aureus, E. coli | Standard Antibiotic | Standard Antibiotic | Standard Antibiotic |
| Compound 1 | S. aureus | Experimental Data | Experimental Data | Experimental Data |
| Compound 2 | E. coli | Experimental Data | Experimental Data | Experimental Data |
| Alternative 1 | S. aureus | Experimental Data | Experimental Data | Experimental Data |
| Alternative 2 | E. coli | Experimental Data | Experimental Data | Experimental Data |
Table 3: Antioxidant Activity Data
| Compound ID | Assay Type | % Radical Scavenging (at a specific concentration) | IC₅₀ (µM) | TEAC (Trolox Equivalents) |
| Control | DPPH, ABTS | Standard Antioxidant (e.g., Ascorbic Acid, Trolox) | Standard Antioxidant | Standard Antioxidant |
| Compound 1 | DPPH | Experimental Data | Calculated Value | Calculated Value |
| Compound 2 | ABTS | Experimental Data | Calculated Value | Calculated Value |
| Alternative 1 | DPPH | Experimental Data | Calculated Value | Calculated Value |
| Alternative 2 | ABTS | Experimental Data | Calculated Value | Calculated Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. The following are standardized protocols for key biological assays.
In Vitro Cytotoxicity Assays
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]
b) AlamarBlue™ Assay
This assay uses the redox indicator resazurin to measure cell viability.[3][4]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent (10% of the culture volume) to each well.[4]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm).[4]
Antimicrobial Susceptibility Testing
a) Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well plate.[6]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]
Antioxidant Activity Assays
a) DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[8][9]
-
DPPH Solution Preparation: Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9]
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Absorbance Measurement: Measure the decrease in absorbance at a characteristic wavelength (e.g., 517 nm).[10]
b) ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.[8][11]
-
ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS solution with an oxidizing agent like potassium persulfate.[8]
-
Reaction Mixture: Add the test compound to the pre-formed ABTS radical solution.
-
Incubation: Allow the reaction to proceed for a specific time.
-
Absorbance Measurement: Measure the reduction in absorbance at a specific wavelength (e.g., 734 nm).[10]
Enzyme Inhibition Assays (General Protocol)
The specific protocol will vary depending on the target enzyme (e.g., kinases, proteases).[12][13][14]
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate buffer.[12]
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).[14]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Visualizing Workflows and Pathways
Experimental and Logical Workflows
A systematic approach is essential for the efficient screening of a compound library. The following diagrams illustrate a typical workflow for biological activity screening and a decision-making process based on the screening results.
Caption: High-throughput screening workflow for novel compounds.
Caption: Decision tree for prioritizing hit compounds.
Hypothetical Signaling Pathway
Many small molecule inhibitors exert their effects by modulating intracellular signaling pathways.[15][16][17][] Should a derivative show potent and selective activity, for instance, as a kinase inhibitor, the following diagram illustrates a hypothetical signaling cascade that could be investigated.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. files.eric.ed.gov [files.eric.ed.gov]
- 3. 2.5. Cell Viability [bio-protocol.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. pdb.apec.org [pdb.apec.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. 2.6. The Antioxidant Activity (DPPH, ABTS, and FRAP) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
Validation of a Synthetic Route Utilizing 4-Methoxytoluene-2,5-diamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a synthetic route utilizing 4-Methoxytoluene-2,5-diamine hydrochloride as a key starting material for the synthesis of bioactive heterocyclic compounds. While direct, published routes for complex drug candidates using this specific diamine are not extensively documented, its structural motifs are present in various pharmacologically active molecules. This guide will, therefore, extrapolate from established reactions of similar aromatic diamines to validate a potential synthetic pathway and compare it with alternative methodologies. The focus will be on the synthesis of substituted benzimidazoles, a scaffold of significant interest in drug discovery.
Introduction to 4-Methoxytoluene-2,5-diamine Hydrochloride in Synthesis
4-Methoxytoluene-2,5-diamine hydrochloride is an aromatic diamine that holds potential as a versatile building block in medicinal chemistry. Its two primary amine groups, ortho to each other, are primed for cyclocondensation reactions to form various heterocyclic systems. The presence of a methoxy and a methyl group on the benzene ring allows for the introduction of specific electronic and steric properties into the target molecule, which can be crucial for modulating biological activity.
Proposed Synthetic Route: Synthesis of Substituted Benzimidazoles
A primary and highly valuable application of o-phenylenediamines is the synthesis of benzimidazoles. This heterocyclic core is found in numerous FDA-approved drugs and clinical candidates with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The most common method for benzimidazole synthesis is the condensation of an o-phenylenediamine with an aldehyde.
Experimental Protocol: General Procedure for Benzimidazole Synthesis
A mixture of 4-Methoxytoluene-2,5-diamine hydrochloride (1 mmol) and a substituted aromatic aldehyde (1 mmol) is suspended in a suitable solvent such as ethanol or acetic acid. The reaction can be catalyzed by a variety of reagents, including mineral acids (e.g., HCl), Lewis acids, or heterogeneous catalysts. The reaction mixture is typically heated under reflux for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
The synthesis of substituted benzimidazoles can be achieved through various methods. Below is a comparison of the proposed route using 4-Methoxytoluene-2,5-diamine hydrochloride with alternative synthetic strategies.
| Parameter | Route A: From 4-Methoxytoluene-2,5-diamine HCl | Route B: From o-Nitroaniline Derivative | Route C: Phillips Condensation |
| Starting Materials | This compound, Aldehyde | Substituted o-nitroaniline, Aldehyde | o-Phenylenediamine, Carboxylic Acid |
| Key Reaction Steps | One-step cyclocondensation | 1. Reduction of nitro group. 2. Cyclocondensation. | High-temperature condensation |
| Reaction Conditions | Mild to moderate (reflux in ethanol/acetic acid) | Requires a reduction step (e.g., H2/Pd, SnCl2) | Harsh (high temperatures, strong acids) |
| Substrate Scope | Broad aldehyde scope | Broad aldehyde scope | Limited by the availability and reactivity of carboxylic acids |
| Potential Yield | Generally good to excellent | Can be high, but is a two-step process | Variable, often moderate |
| Byproducts | Primarily water | Byproducts from the reduction step | Primarily water |
| Advantages | Atom-economical, one-pot synthesis, readily available starting materials. | Allows for late-stage introduction of the amine functionality. | Utilizes readily available carboxylic acids. |
| Disadvantages | Sensitivity of the diamine to oxidation. | Multi-step process, use of potentially hazardous reducing agents. | High temperatures can lead to side reactions and decomposition. |
Logical Workflow for Synthetic Route Selection
The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale of the reaction, and the functional group tolerance of the substrates. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic route to substituted benzimidazoles.
Signaling Pathway Implication of Benzimidazole Scaffolds
Benzimidazole derivatives have been shown to interact with a multitude of biological targets, including various kinases that are critical components of intracellular signaling pathways. For instance, certain substituted benzimidazoles are known to inhibit kinases involved in cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates a simplified signaling pathway that can be targeted by benzimidazole-based kinase inhibitors.
Caption: Simplified kinase signaling pathway targeted by benzimidazole inhibitors.
Conclusion
While specific, high-yield synthetic routes for complex pharmaceuticals starting from 4-Methoxytoluene-2,5-diamine hydrochloride are not yet widely published, its chemical properties make it a promising candidate for the synthesis of valuable heterocyclic scaffolds like benzimidazoles. The one-pot condensation with aldehydes represents a straightforward and atom-economical approach. Compared to alternative methods, this route offers advantages in terms of simplicity and milder reaction conditions. Further research into the applications of this versatile diamine is warranted to fully explore its potential in drug discovery and development.
A Comparative Guide to Catalytic Methods for Polyamide Synthesis Utilizing Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct catalytic methodologies applicable to the synthesis of polyamides from aromatic diamines, such as 4-Methoxytoluene-2,5-diamine HCl. While specific experimental data for this particular diamine is limited in publicly available literature, this document details analogous reactions with other aromatic diamines, offering a valuable framework for experimental design and catalyst selection. The two primary methods explored are enzymatic polymerization and catalytic dehydrogenative coupling.
Overview of Catalytic Approaches
The synthesis of polyamides from aromatic diamines is a cornerstone of advanced material and pharmaceutical development. Catalytic methods offer significant advantages over traditional stoichiometric reactions, including milder reaction conditions, higher selectivity, and improved atom economy. This guide focuses on two promising catalytic strategies: the use of lipases for enzymatic polycondensation and ruthenium pincer complexes for dehydrogenative coupling.
Data Presentation: Performance of Catalytic Methods in Polyamide Synthesis
The following table summarizes key performance indicators for the two catalytic methods based on reactions with analogous aromatic diamines. This data is intended to provide a baseline for comparison and to guide the development of protocols for this compound.
| Parameter | Enzymatic Polymerization (Lipase) | Catalytic Dehydrogenative Coupling (Ru-Pincer Complex) |
| Catalyst | Novozyme 435 (Immobilized Candida antarctica Lipase B)[1][2][3][4][5] | Milstein Catalyst (PNN Pincer Ruthenium Complex)[6] |
| Co-monomer | Activated dicarboxylic acids (e.g., dimethyl esters)[1][2][3][4][5] | Diols[6] |
| Reaction Temperature | 80-90 °C[2][5] | 110-135 °C[6] |
| Reaction Time | 24-72 hours[2] | 24-72 hours[6] |
| Solvent | Toluene, Diphenyl ether[5] | Anisole, Dioxane[6] |
| Molecular Weight (Mn) | Up to ~15,000 g/mol for some aromatic polyamides[4] | ~10,000 - 30,000 g/mol [6] |
| Byproducts | Methanol or water (from ester condensation)[1][2][3][4][5] | Hydrogen gas (H₂)[6] |
| Advantages | High specificity, mild conditions, biodegradable catalyst[2] | High atom economy, avoids pre-activation of monomers[6] |
| Limitations | Lower molecular weight for some aromatic diamines, longer reaction times[4] | Requires higher temperatures, catalyst can be sensitive to air and moisture |
Experimental Protocols
Enzymatic Polymerization of an Aromatic Diamine with a Dicarboxylic Acid Diester
This protocol is a generalized procedure based on the enzymatic synthesis of semi-aromatic polyamides.[1][2][3][4][5]
Materials:
-
Aromatic Diamine (e.g., 4-Methoxytoluene-2,5-diamine)
-
Dimethyl 2,5-furandicarboxylate (or other suitable activated diacid)
-
Novozyme 435 (immobilized lipase)
-
Anhydrous Toluene (or diphenyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction vessel, equimolar amounts of the aromatic diamine and the dimethyl dicarboxylate are added.
-
The monomers are dissolved in a minimal amount of anhydrous toluene.
-
Novozyme 435 (typically 10% by weight of the monomers) is added to the solution.
-
The reaction vessel is sealed and placed under an inert atmosphere.
-
The mixture is heated to 90°C with continuous stirring for 48-72 hours.
-
During the reaction, a vacuum may be applied to remove the methanol byproduct and drive the equilibrium towards polymer formation.
-
After cooling, the enzyme is removed by filtration.
-
The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
Catalytic Dehydrogenative Coupling of an Aromatic Diamine with a Diol
This protocol is based on the synthesis of polyamides using the Milstein catalyst.[6]
Materials:
-
Aromatic Diamine (e.g., 4-Methoxytoluene-2,5-diamine)
-
Aliphatic or Aromatic Diol (e.g., 1,6-hexanediol)
-
Milstein Catalyst (PNN pincer ruthenium complex)
-
Anhydrous Anisole (or dioxane)
-
Inert gas (Argon)
Procedure:
-
A solution of the aromatic diamine, the diol (in equimolar amounts), and the Milstein catalyst (typically 0.1-0.5 mol%) is prepared in anhydrous anisole in a Schlenk tube.
-
The reaction mixture is thoroughly degassed and placed under an argon atmosphere.
-
The tube is sealed and heated in an oil bath at 110-135°C for 24-72 hours. The evolution of hydrogen gas should be managed appropriately.
-
After the reaction period, the mixture is cooled to room temperature.
-
The resulting polymer is isolated by precipitation in a non-solvent such as methanol or hexane.
-
The precipitate is collected by filtration, washed with the non-solvent, and dried under vacuum.
Mandatory Visualization
Caption: Comparative workflow of enzymatic and dehydrogenative catalytic polyamide synthesis.
Caption: Simplified reaction pathways for polyamide formation via two catalytic methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Thermal properties of polymers synthesized from 4-Methoxytoluene-2,5-diamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of aromatic polyamides, with a focus on polymers structurally related to those that could be synthesized from 4-Methoxytoluene-2,5-diamine HCl. Due to the limited direct data on polymers from this specific monomer, this guide draws comparisons with aromatic polyamides containing similar structural motifs, such as methoxy and methyl substitutions. The thermal behavior of these polymers is benchmarked against commercially significant aramids, Nomex® and Kevlar®, to provide a broader context.
The thermal stability of aromatic polyamides is a critical attribute, influencing their processing conditions and end-use applications. This stability is primarily evaluated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide data on decomposition temperatures and glass transition temperatures, respectively.
Comparative Thermal Data of Aromatic Polyamides
The following table summarizes the key thermal properties of various aromatic polyamides. The selection includes polymers with structural features analogous to those expected from the polymerization of 4-Methoxytoluene-2,5-diamine, alongside established commercial benchmarks.
| Polymer Description | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) | Char Yield at 800°C (%) |
| Polyamide from 1,4-bis(4-aminophenoxy)trimethylbenzene and Terephthaloyl Chloride | 275 | 480 | 65 |
| Polyamide from 4,4'-bis(methylamino)diphenylmethane and Isophthaloyl Dichloride | Lowered Tg due to N-methylation | Improved thermal stability | - |
| Polyamide from 4-(4-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and Terephthaloyl Chloride | 334 | 465 (in N2) | - |
| Polyamide from 4-(4-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and Isophthaloyl Chloride | 310 | 450 (in N2) | - |
| Commercial Benchmarks | |||
| Nomex® (poly(m-phenylene isophthalamide)) | ~270 | ~450 | ~55 |
| Kevlar® (poly(p-phenylene terephthalamide)) | ~375 (degrades before melting) | ~550 | ~65 |
Note: The data presented is compiled from various research sources. Direct comparison may be influenced by variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques are provided below.
Thermogravimetric Analysis (TGA) - Based on ASTM E1131
Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability and compositional properties of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere.
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Prepare a 5-10 mg sample of the polymer. The sample should be representative of the bulk material.
-
Sample Loading: Place the sample in a clean, tared TGA pan, typically made of platinum or alumina.
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature, typically ambient temperature.
-
Heat the sample at a constant rate, commonly 10°C/min, to a final temperature, often up to 800°C or 1000°C.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature and the temperature at which 10% weight loss occurs (Td10).
-
The residual mass at the end of the experiment in an inert atmosphere is the char yield.
-
Differential Scanning Calorimetry (DSC) - Based on ASTM D3418
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg) of amorphous polymers.[1][2][3][4]
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).[1]
-
Sample Preparation: Weigh a 5-10 mg sample of the polymer into a DSC pan (typically aluminum).[1]
-
Sample Encapsulation: Seal the pan with a lid to ensure good thermal contact and contain any volatiles.
-
Experimental Setup:
-
Place the encapsulated sample in the sample cell of the DSC and an empty, sealed pan in the reference cell.[1]
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Heating and Cooling Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above its expected Tg and melting point (if any) to erase the sample's prior thermal history.[1]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan. The Tg is determined from this second heating curve.[1]
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the thermal characterization of a newly synthesized polymer.
Caption: Workflow for the synthesis and thermal analysis of aromatic polyamides.
References
A Comparative Guide to Purity Assessment of Schiff Bases Synthesized from 4-Methoxytoluene-2,5-diamine Dihydrochloride
This guide provides a comprehensive comparison of methods for assessing the purity of Schiff bases synthesized from 4-methoxytoluene-2,5-diamine dihydrochloride. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for product characterization. The guide details experimental protocols, presents comparative data, and visualizes workflows for clarity.
The synthesis of Schiff bases, characterized by the azomethine (-C=N-) functional group, is a cornerstone of medicinal and coordination chemistry.[1][2] The purity of these compounds is paramount, as impurities can significantly impact their biological activity and physicochemical properties. This guide focuses on Schiff bases derived from the reaction of 4-methoxytoluene-2,5-diamine dihydrochloride with various aldehydes.
Synthesis and Purification Workflow
The general synthesis involves the condensation reaction between the diamine and an aldehyde, typically in a suitable solvent like ethanol or methanol.[3][4] The reaction may be catalyzed by a few drops of acid, such as glacial acetic acid.[3] Purification is a critical step to remove unreacted starting materials and by-products. Common purification techniques include recrystallization and column chromatography.[5][6][7] Recrystallization from solvents like ethanol, dimethylformamide (DMF), or chloroform is often sufficient to obtain a pure product.[5][8]
Caption: General workflow for the synthesis and purification of Schiff bases.
Purity Assessment Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.
Chromatographic Techniques
Chromatographic methods are powerful tools for separating the synthesized Schiff base from impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a reaction and to get a preliminary idea of the purity of the product.[3][9] The purity is indicated by the presence of a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the sample.[10] A pure compound will ideally show a single peak in the chromatogram. The area under the peak is proportional to the concentration of the compound.
Physical Characterization
-
Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point range.[9] Impurities tend to depress and broaden the melting point range.
Spectroscopic Techniques
Spectroscopic methods provide information about the chemical structure of the synthesized compound and can reveal the presence of impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) and the disappearance of the bands corresponding to the starting amine (N-H) and aldehyde (C=O) groups.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation and purity assessment.[9][13][14] The spectra of a pure compound will show signals corresponding to all the protons and carbons in the expected chemical environments, and the integration of the proton signals will be consistent with the number of protons. Aldehyde proton peaks from starting material are a common impurity to look for.[6]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Schiff bases typically exhibit characteristic absorption bands in the UV-Vis region, which can be used for characterization.[11][15]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which provides strong evidence for its identity.[9]
Caption: A logical workflow for the comprehensive purity assessment of Schiff bases.
Comparative Data Presentation
For the purpose of this guide, we will consider a model Schiff base synthesized from 4-methoxytoluene-2,5-diamine and two equivalents of salicylaldehyde.
Table 1: Comparison of Physical and Chromatographic Purity Data
| Parameter | Expected Result for Pure Product | Indication of Impurity | Alternative Method/Product |
| Appearance | Yellow crystalline solid | Oily residue, discolored solid | Schiff base from o-phenylenediamine (often a different color) |
| Melting Point | Sharp range (e.g., 160-162 °C) | Broad range, lower than expected | Differential Scanning Calorimetry (DSC) for thermal properties |
| TLC (R_f value) | Single spot (e.g., R_f = 0.6 in 3:1 Hexane:EtOAc) | Multiple spots | Column chromatography for separation |
| HPLC Purity | >98% (single major peak) | Multiple peaks | Preparative HPLC for purification |
Table 2: Comparison of Spectroscopic Data for Purity Assessment
| Technique | Characteristic Signal for Pure Product | Indication of Impurity (e.g., unreacted aldehyde) |
| FT-IR (cm⁻¹) | ~1620 (C=N stretch), ~3400 (O-H stretch) | ~1700 (C=O stretch of aldehyde), ~3300-3400 (N-H stretch of amine) |
| ¹H NMR (δ, ppm) | ~8.6 (s, 2H, -CH=N-), ~13.0 (s, 2H, -OH) | ~9.8 (s, 1H, -CHO of aldehyde) |
| ¹³C NMR (δ, ppm) | ~165 (-C=N-) | ~190 (-CHO) |
| UV-Vis (λ_max, nm) | ~250 (π→π), ~330 (n→π)[11] | Shifts or appearance of extra bands |
| MS (m/z) | [M+H]⁺ corresponding to the calculated molecular weight | Peaks corresponding to starting materials |
Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of the synthesized Schiff base in a suitable solvent (e.g., chloroform or ethyl acetate).
-
Spotting: Spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using an iodine chamber.
-
Analysis: A single spot indicates a likely pure compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a standard solution of the Schiff base of known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Instrumentation: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound absorbs strongly.
-
Quantification: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: Mix a small amount of the dry Schiff base with KBr powder and press it into a thin pellet. Alternatively, run the analysis using an ATR accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the C=N (azomethine) and other functional groups. Compare the spectrum with that of the starting materials to confirm the reaction completion.
Protocol 4: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the Schiff base in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Analysis: Identify the chemical shifts, splitting patterns, and integration of all signals. Look for the characteristic signal of the azomethine proton (-CH=N-) and the absence of the aldehyde proton signal.
Conclusion
The purity assessment of synthesized Schiff bases from 4-methoxytoluene-2,5-diamine dihydrochloride requires a multi-faceted approach. While preliminary techniques like TLC and melting point provide rapid initial checks, a combination of high-resolution chromatographic (HPLC) and spectroscopic (NMR, FT-IR, MS) methods is indispensable for unambiguous structural confirmation and accurate quantification of purity.[9][16] This guide provides the necessary frameworks and protocols for researchers to confidently characterize their synthesized compounds.
References
- 1. ajrconline.org [ajrconline.org]
- 2. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mdpi.com [mdpi.com]
- 13. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Study of metal complexes from Schiff's base: prep, analysis, eval. [wisdomlib.org]
Comparative Crystallographic Analysis of Aromatic Diamines and Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the X-ray crystallographic analysis of aromatic diamines and their derivatives. Due to the absence of publicly available crystallographic data for 4-Methoxytoluene-2,5-diamine HCl, this document focuses on structurally related compounds to infer potential structural characteristics and provides a comprehensive framework for experimental analysis.
While a direct crystallographic analysis of this compound is not available in the current literature, an examination of analogous structures, such as substituted phenylenediamines and dimethoxybenzene derivatives, can provide valuable insights into the expected molecular geometry, packing, and intermolecular interactions.
Comparative Analysis of Structurally Related Compounds
To approximate the crystallographic features of this compound, we can analyze derivatives of its core components: 2,5-diaminotoluene and methoxy-substituted benzene rings.
1. Phenylenediamine Derivatives:
Studies on phenylenediamine-based crystals reveal a strong tendency to form well-defined supramolecular architectures through multiple hydrogen bonds. The amino groups act as effective hydrogen bond donors, interacting with suitable acceptors in the crystal lattice. For instance, in para-phenylenediammonium dinitrate, extensive hydrogen bonding networks are observed, which dictate the overall crystal packing.
2. Dimethoxybenzene Derivatives:
Crystallographic studies of dimethoxybenzene derivatives indicate that these compounds typically crystallize in monoclinic systems. The phenyl rings are generally planar, and the molecular structure is stabilized by intermolecular hydrogen bonds and van der Waals interactions. The methoxy groups can influence intramolecular charge distribution and participate in C-H···O interactions, which contribute to the stability of the crystal lattice.
Based on these related structures, it can be hypothesized that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the two amino groups and the chloride counter-ion. The methoxy group would likely be involved in weaker C-H···O interactions and could influence the planarity of the benzene ring and the overall molecular conformation.
The following table summarizes key crystallographic parameters for representative related compounds to provide a basis for comparison.
| Compound/Derivative | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| p-Phenylenediammonium Dinitrate | Orthorhombic | - | N-H···O Hydrogen Bonds | [1] |
| Dimethoxybenzene Derivative 1 | Monoclinic | P2₁/n | C-H···O, Halogen Bonds | [2] |
| Dimethoxybenzene Derivative 2 | Monoclinic | C2/c | C-H···O Hydrogen Bonds | [2] |
| o-Phenylenediamine Cadmium Complex | Monoclinic | C2/c | N-H···O, van der Waals | [3] |
Note: The specific unit cell parameters and atomic coordinates for these compounds can be found in the cited literature.
Experimental Protocol for X-ray Crystallographic Analysis
The following is a detailed methodology for the X-ray crystallographic analysis of a compound like this compound.
1. Synthesis and Crystallization:
-
Synthesis: The target compound, this compound, would first be synthesized and purified.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures should be screened to find the optimal conditions. Common techniques include:
-
Slow evaporation from a single solvent (e.g., ethanol, methanol, or water).
-
Vapor diffusion, where a precipitant is slowly diffused into the solution of the compound.
-
Cooling crystallization, where a saturated solution is slowly cooled.
-
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation).
-
The data is collected at a controlled temperature, often low temperatures (e.g., 100 K) to minimize thermal motion.
-
A series of diffraction images are recorded as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
Anisotropic thermal parameters are typically refined for all non-hydrogen atoms.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Workflow and Molecular Relationships
To further clarify the experimental process and the relationships between the target compound and its analogs, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallographic analysis.
Caption: Relationship between the target compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of a cadmium complex of naphthalene-1,5-disulfonate and o-phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of dyes synthesized from 4-Methoxytoluene-2,5-diamine HCl
A comprehensive literature review reveals that dyes synthesized from 4-Methoxytoluene-2,5-diamine HCl are not prominently featured in current research applications for fluorescence imaging, cellular analysis, or drug development. The primary application of this compound and its close analogs, such as Toluene-2,5-diamine, is in the formulation of oxidative hair dyes within the cosmetics industry.
For researchers and professionals in drug development seeking high-performance fluorescent probes, the field is dominated by several other classes of dyes. These have been extensively characterized and optimized for biological applications. This guide provides a comparative overview of four widely used classes of fluorescent dyes: Rhodamines, Cyanines, BODIPY, and the Alexa Fluor family.
Performance Comparison of Representative Dyes
The selection of a fluorescent dye is critical and depends on the specific application, instrumentation available, and the biological environment being studied. Key performance indicators include the wavelengths of maximum absorption and emission, the efficiency of converting absorbed light into fluorescence (quantum yield), the probability of absorbing a photon (molar extinction coefficient), and the dye's resistance to fading upon illumination (photostability).
| Dye Class | Representative Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Features & Applications |
| Rhodamine | Rhodamine B | ~555 | ~580 | 0.31 (in water)[1] - 0.65 (in ethanol)[2][3] | ~110,000 | Good photostability, high brightness, widely used in fluorescence microscopy, flow cytometry, and as a tracer dye.[2][4][5][6] |
| Cyanine | Cyanine5 (Cy5) | ~649 | ~670 | ~0.27 (in aqueous buffer)[7] | ~250,000 | High extinction coefficient, good photostability, emits in the far-red spectrum, ideal for in vivo imaging, FRET, and super-resolution microscopy (STORM).[8][9][10] |
| BODIPY | BODIPY FL | ~503 | ~512 | Up to 0.9 - 1.0[11][12] | ~80,000 | High quantum yield, narrow emission peaks, photostable, less sensitive to solvent polarity and pH. Used for labeling lipids, proteins, and in fluorescence polarization assays.[13][14][] |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | 0.92[16] | >65,000 | Exceptionally bright and photostable, pH-insensitive, excellent substitute for FITC. Widely used for immunofluorescence and high-sensitivity detection.[17][18][19] |
Experimental Protocols for Performance Evaluation
Objective evaluation of novel dyes requires standardized experimental protocols. Below are detailed methodologies for determining two critical performance metrics: fluorescence quantum yield and photostability.
Measurement of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method, comparing the dye of interest to a well-characterized standard, is most common.[20][21]
Principle: Solutions of a standard and the test dye with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore proportional to the ratio of their quantum yields.[20]
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test dye (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue emitters, Fluorescein in 0.1 M NaOH for green, Rhodamine 6G in ethanol for orange).
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[20]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the wavelength used for the absorbance measurements.
-
Ensure identical instrument settings (e.g., excitation and emission slit widths, detector voltage) are used for the test dye and the standard.
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's wavelength-dependent response.
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each solution.
-
For both the standard and the test dye, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the gradient (slope) of each line.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φₓ) is calculated using the following equation:[20]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots for the test dye and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the test and standard solutions (if different solvents are used).
-
Assessment of Photostability
Photostability refers to a dye's resistance to photochemical degradation upon exposure to light.
Principle: The rate of fluorescence decay of a dye is monitored over time under continuous, high-intensity illumination.
Protocol:
-
Sample Preparation: Prepare a solution of the dye in a suitable solvent or a biological sample (e.g., stained cells on a microscope slide).
-
Instrumentation: Use a fluorescence microscope equipped with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Illumination:
-
Focus on a region of the sample.
-
Continuously illuminate the sample using an excitation wavelength appropriate for the dye. Keep the illumination intensity constant throughout the experiment.
-
-
Image Acquisition: Acquire images or fluorescence intensity readings at regular time intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes or until the fluorescence has significantly decreased).
-
Data Analysis:
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay provides a measure of the dye's photostability. This can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Compare the photobleaching rate or half-life of the test dye to that of a standard dye under identical conditions.[22]
-
Visualizing Experimental Workflows and Logic
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the comprehension of experimental design and dye selection.
References
- 1. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 2. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 4. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 5. What is Rhodamine B used for? | AAT Bioquest [aatbio.com]
- 6. biolaboratorium.com [biolaboratorium.com]
- 7. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 8. CY5,drug screening,drug carriers,Cyanine5_ Chongqing Yusi Pharmaceutical Technology Co., Ltd [peg.ink]
- 9. lumiprobe.com [lumiprobe.com]
- 10. nbinno.com [nbinno.com]
- 11. BODIPY | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Alexa Fluor 488: Significance and symbolism [wisdomlib.org]
- 18. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 20. chem.uci.edu [chem.uci.edu]
- 21. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 22. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methoxytoluene-2,5-diamine HCl: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent safety and disposal protocols when handling 4-Methoxytoluene-2,5-diamine HCl, a hazardous aromatic amine. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound, ensuring the safety of laboratory staff and the protection of the environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.
Operational Plan for Disposal
The primary method for the disposal of this compound involves its conversion to a less hazardous substance through chemical deactivation, followed by disposal as hazardous waste. Under no circumstances should this chemical or its waste be discharged into the sewer system or the general environment.
Key Steps for Disposal:
-
Segregation and Labeling: Isolate all waste containing this compound from other laboratory waste streams. The waste container must be clearly labeled with the chemical name, concentration, and appropriate hazard symbols.
-
Chemical Deactivation (for small laboratory quantities): For manageable laboratory-scale quantities, a deactivation procedure involving diazotization followed by reduction is recommended. This process converts the aromatic amine into a less stable diazonium salt, which is then reduced to a less hazardous compound. A detailed experimental protocol for this procedure is provided below.
-
Containment of Deactivated Waste: The final solution from the deactivation process should be collected in a designated, properly labeled hazardous waste container.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a licensed and certified hazardous waste management company. Always follow local, state, and federal regulations for hazardous waste disposal.
Data Presentation: Hazard and Safety Information
| Parameter | Information |
| Chemical Name | This compound |
| Appearance | Solid powder |
| Primary Hazards | Toxic if swallowed, may cause skin sensitization, harmful to aquatic life with long-lasting effects. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, respiratory protection (if dust is generated). |
| First Aid: Skin Contact | Remove contaminated clothing and wash skin with plenty of soap and water. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. |
| Incompatible Materials | Strong oxidizing agents. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |
Experimental Protocol: Chemical Deactivation of this compound
This protocol outlines the laboratory-scale deactivation of this compound via diazotization and subsequent reduction. This procedure must be performed in a chemical fume hood with strict adherence to all safety precautions.
Materials:
-
This compound waste
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium nitrite (NaNO₂)
-
Hypophosphorous acid (H₃PO₂) (50% solution)
-
Ice
-
Starch-iodide paper
-
Beakers, magnetic stirrer, and stir bar
-
Graduated cylinders and pipettes
Procedure:
-
Preparation of the Amine Salt Solution:
-
Carefully weigh the this compound waste to be treated.
-
In a beaker of appropriate size, dissolve the amine salt in a solution of dilute hydrochloric acid. Use a magnetic stirrer to ensure complete dissolution.
-
Place the beaker in an ice bath and cool the solution to 0-5 °C. It is critical to maintain this low temperature throughout the diazotization process to prevent the uncontrolled decomposition of the diazonium salt.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine salt solution while stirring vigorously.
-
Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture with starch-iodide paper. The paper will turn blue/black in the presence of excess nitrous acid, indicating the completion of the diazotization. Avoid a large excess of sodium nitrite.
-
-
Destruction of Excess Nitrous Acid (if necessary):
-
If a significant excess of nitrous acid is present, it can be destroyed by the cautious addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
-
Reduction of the Diazonium Salt:
-
While still maintaining the temperature at 0-5 °C, slowly and carefully add hypophosphorous acid (50% solution) to the reaction mixture.
-
A vigorous evolution of nitrogen gas will be observed. The addition should be controlled to prevent excessive foaming.
-
Once the addition is complete, allow the reaction mixture to stir in the ice bath for at least one hour, and then let it slowly warm to room temperature. Continue stirring until the gas evolution ceases.
-
-
Final Waste Neutralization and Collection:
-
Once the reaction is complete, the resulting solution should be neutralized by the careful addition of a suitable base, such as sodium bicarbonate or sodium hydroxide solution. Monitor the pH with pH paper or a pH meter.
-
Transfer the neutralized solution to a clearly labeled hazardous waste container for collection by a certified disposal company.
-
Mandatory Visualization
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4-Methoxytoluene-2,5-diamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxytoluene-2,5-diamine HCl (CAS No. 56496-88-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available safety data sheets.
| PPE Category | Recommendation | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Impervious gloves. | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Respiratory Protection | Required when dusts are generated. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
| Body Protection | Protective clothing. | Wear appropriate protective clothing to prevent skin exposure.[1] Change contaminated clothing. Preventive skin protection is recommended. |
Experimental Protocol: Weighing and Dispensing
This protocol outlines the safe handling procedure for weighing and dispensing this compound powder.
Objective: To safely weigh and dispense a specified amount of this compound.
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate receiving vessel
-
Waste disposal container
Personal Protective Equipment (PPE) Required:
-
Safety goggles
-
Impervious gloves (e.g., nitrile)
-
Lab coat
-
Respiratory protection (if not working in a fume hood)
Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the analytical balance is calibrated and level.
-
Don the required PPE as listed above.
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare the balance.
-
Carefully open the container of this compound.
-
Using a clean spatula, carefully transfer the desired amount of the powder onto the weighing paper. Avoid creating dust.
-
Once the target weight is reached, securely close the chemical container.
-
-
Dispensing:
-
Carefully transfer the weighed powder into the receiving vessel.
-
If any powder is spilled, clean it up immediately according to the disposal plan.
-
-
Decontamination and Disposal:
-
Dispose of the used weighing paper/boat in the designated solid waste container.
-
Clean the spatula and any other contaminated equipment.
-
Remove gloves using the proper technique and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Safety and Disposal Plans
A systematic approach to safety and waste disposal is crucial when working with this compound. The following diagrams illustrate the recommended workflows.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Disposal Plan for this compound and Contaminated Materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



